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  • Product: 3,4-Diamino-5-methoxybenzonitrile
  • CAS: 861258-97-1

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3,4-Diamino-5-methoxybenzonitrile (CAS 861258-97-1) in Advanced Heterocyclic Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics heavily relies on highly functionalized bicyclic scaffolds. 3,4-Diamino-5-methoxybenzonitrile (CAS 86...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics heavily relies on highly functionalized bicyclic scaffolds. 3,4-Diamino-5-methoxybenzonitrile (CAS 861258-97-1) serves as a premium building block for synthesizing such architectures, particularly benzimidazoles, quinoxalines, and benzotriazoles. This technical guide explores the physicochemical profile, electronic properties, and validated synthetic workflows for integrating this compound into drug discovery pipelines.

Structural Rationale & Electronic Profiling

The utility of 3,4-diamino-5-methoxybenzonitrile stems from its precise substitution pattern, which dictates both its reactivity and the pharmacological properties of the resulting heterocycles:

  • The 1-Cyano Group (-CN): Acting as a strong electron-withdrawing group (EWG), the nitrile lowers the overall electron density of the aromatic ring. This enhances the metabolic stability of the final drug candidate against oxidative degradation (e.g., by cytochrome P450 enzymes). Furthermore, it serves as a versatile synthetic handle for late-stage conversions into amidines or tetrazoles.

  • The 5-Methoxy Group (-OCH3): This electron-donating group (EDG) provides steric bulk and lipophilicity. Crucially, when incorporated into a benzimidazole core, the methoxy group modulates the pKa of the imidazole nitrogen, optimizing its capacity to act as a hydrogen bond acceptor within kinase hinge-binding regions.

  • Differential Nucleophilicity of the Amines (Causality in Reactivity): The C4-amino group is situated para to the strongly electron-withdrawing nitrile group, subjecting it to significant resonance deactivation. Conversely, the C3-amino group is meta to the nitrile, experiencing only inductive withdrawal. Consequently, the C3-NH2 is significantly more nucleophilic than the C4-NH2 . This electronic disparity is the cornerstone of regioselective acylation in heterocyclic synthesis.

Physicochemical Data

The foundational quantitative data for 3,4-diamino-5-methoxybenzonitrile is summarized below to aid in analytical tracking and mass spectrometry profiling[1],[2].

PropertyValue
IUPAC Name 3,4-Diamino-5-methoxybenzonitrile
CAS Registry Number 861258-97-1
Molecular Formula C8H9N3O
Monoisotopic Mass 163.07455 Da
Target [M+H]+ (ESI+) 164.08 m/z
Target [M-H]- (ESI-) 162.06 m/z
SMILES String COC1=CC(=CC(=C1N)N)C#N

Synthetic Utility: Benzimidazole Assembly

The primary application of this building block is the construction of benzimidazole derivatives, which are frequently patented as therapeutic agents (e.g.,[3]). The synthesis relies on the sequential condensation and cyclization of the diamine with a carboxylic acid.

BenzimidazoleSynthesis A 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) B Regioselective Acylation (at C3-NH2) A->B R-COOH, HATU DIPEA, DMF C Amide Intermediate B->C D Acid-Catalyzed Cyclodehydration C->D AcOH, 80°C E 1H-Benzo[d]imidazole Derivative D->E

Fig 1. Regioselective synthesis of benzimidazoles from 3,4-diamino-5-methoxybenzonitrile.

Experimental Methodology

The following protocol details a self-validating system for synthesizing a 2-substituted 7-methoxy-1H-benzo[d]imidazole-5-carbonitrile. The workflow is designed to ensure causality at each step, utilizing the electronic differences of the diamine.

Step 1: Regioselective Amide Coupling

  • Activation: In an oven-dried flask under N2, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to generate the active ester.

  • Coupling: Add 3,4-diamino-5-methoxybenzonitrile (1.0 eq) to the mixture. Stir at room temperature for 4–6 hours.

  • Self-Validation: Aliquot 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (164.08 m/z [M+H]+) is consumed, and the mono-amide intermediate mass is dominant. The C3-NH2 reacts preferentially due to the lack of para-resonance deactivation from the nitrile.

Step 2: Acid-Catalyzed Cyclodehydration

  • Cyclization: Dilute the crude amide mixture with glacial acetic acid (AcOH) to achieve a 0.1 M concentration. Heat the mixture to 80°C for 12 hours.

  • Causality: The acidic environment protonates the carbonyl oxygen of the amide, drastically increasing its electrophilicity. This allows the weakly nucleophilic (deactivated) C4-NH2 to attack the carbonyl carbon, closing the imidazole ring. Subsequent dehydration yields the aromatic system.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

Analytical Validation Workflow

To guarantee structural integrity and confirm the regiochemistry of the cyclization, a rigorous analytical workflow must be employed.

AnalyticalWorkflow A Crude Reaction Mixture B LC-MS Profiling (ESI+) Target: [M+H]+ A->B C Preparative HPLC (C18, MeCN/H2O) B->C If[M+H]+ confirmed D 1H & 13C NMR (DMSO-d6) NOESY/HMBC C->D Fractions pooled & lyophilized E Validated Pure Compound (>95% Purity) D->E Regiochemistry verified

Fig 2. Self-validating analytical workflow for heterocyclic product confirmation.

  • Mass Confirmation: Initial LC-MS (ESI+) must confirm the presence of the cyclized [M+H]+ ion. A successful cyclodehydration is self-validated by an exact 18 Da mass loss (loss of H2O) compared to the mono-amide intermediate.

  • Regiochemical Assignment: While the cyclization of the mono-amide generally yields a single tautomeric core in solution, 2D NMR (specifically NOESY and HMBC) in DMSO-d6 is critical. Cross-peaks between the methoxy protons and the adjacent aromatic proton, as well as correlations to the newly formed imidazole ring, validate the structural connectivity.

References

  • Title: 3,4-diamino-5-methoxybenzonitrile (C8H9N3O) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: EP2281819A1 - Benzimidazol- oder Benzoxazol-derivate Source: Google Patents URL

Sources

Exploratory

1H and 13C NMR Spectroscopy Data for 3,4-Diamino-5-methoxybenzonitrile: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1 | Formula: C₈H₉N₃O) Molecular Architecture & Predictive Causality...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Compound: 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1 | Formula: C₈H₉N₃O)

Molecular Architecture & Predictive Causality

The structural elucidation of highly substituted anilines, such as 3,4-diamino-5-methoxybenzonitrile, requires a rigorous understanding of competing electronic effects within the aromatic ring. This compound features a unique 1,3,4,5-tetrasubstitution pattern that directly dictates its Nuclear Magnetic Resonance (NMR) spectral profile.

As a Senior Application Scientist, I approach this molecule by analyzing the push-pull dynamics of its functional groups:

  • The Cyano Group (-CN at C1): Acts as a strong π -electron withdrawing group (EWG), exerting an anisotropic deshielding effect on ortho protons, while pulling electron density away from the ring.

  • The Amino Groups (-NH₂ at C3 and C4): Act as strong σ -electron withdrawing but powerful π -electron donating groups (EDG). They significantly shield the ortho and para positions.

  • The Methoxy Group (-OCH₃ at C5): Provides additional π -electron donation, strongly shielding the adjacent C6 position.

Solvent Causality: The Role of DMSO-d₆

For polyaminated aromatic systems, the choice of solvent is critical. Non-polar solvents like CDCl₃ fail to disrupt the strong intermolecular hydrogen-bonding networks formed by the adjacent primary amines, leading to broad, unresolved spectral lines. We mandate the use of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO acts as a strong hydrogen-bond acceptor, isolating the solute molecules and preventing rapid proton exchange. This preserves the amine protons as distinct, quantifiable resonances [1], a critical requirement for verifying the integrity of the diamino moiety [2].

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains an internal quality control (QC) checkpoint.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of 3,4-diamino-5-methoxybenzonitrile.

  • Solvation: Dissolve the compound in 0.6 mL of DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Degassing: Sonicate the standard 5 mm NMR tube for 5 minutes.

    • Self-Validation Checkpoint: Visually inspect the tube against a strong light source. The solution must be optically clear. Any particulate matter will induce magnetic susceptibility gradients, ruining field homogeneity and broadening spectral lines.

Phase 2: Instrument Tuning & Acquisition
  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the cryoprobe specifically to the ¹H (400.13 MHz) and ¹³C (100.61 MHz) Larmor frequencies.

  • Shimming: Execute 3D gradient shimming (e.g., TopShim).

    • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed to acquisition unless the FWHM is < 1.0 Hz.

  • ¹H NMR Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to allow for complete spin-lattice relaxation ( T1​ ). Acquire 16 scans.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled 30° pulse sequence (zgpg30). Set D1​ to 2.0 seconds. Acquire a minimum of 1024 scans.

    • Self-Validation Checkpoint: Monitor the real-time Free Induction Decay (FID) Fourier Transform. Continue acquiring scans until the signal-to-noise ratio (SNR) of the quaternary nitrile carbon (~120 ppm) exceeds 10:1.

Phase 3: Processing

Apply a zero-filling factor to 64k data points. Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Perform manual zero-order and first-order phase correction to ensure all peaks are purely absorptive.

Mechanistic & Structural Workflow

The following diagram maps the logical progression from raw data acquisition to final structural validation, highlighting the key spectral markers used to confirm the 3,4-diamino-5-methoxybenzonitrile structure.

NMR_Workflow Compound 3,4-Diamino-5-methoxybenzonitrile (C8H9N3O) Prep Sample Preparation (DMSO-d6 + 0.03% TMS) Compound->Prep H_NMR 1H NMR Acquisition (zg30, 400 MHz) Prep->H_NMR C_NMR 13C NMR Acquisition (zgpg30, 100 MHz) Prep->C_NMR H_Signals Key Protons: OMe (3.78 ppm) NH2 (4.60, 5.40 ppm) Ar-H (6.60, 6.70 ppm) H_NMR->H_Signals C_Signals Key Carbons: OMe (56.0 ppm) CN (120.5 ppm) Ar-C (98.0-148.0 ppm) C_NMR->C_Signals Validation Data Synthesis & Structural Validation H_Signals->Validation C_Signals->Validation

Logical workflow for the NMR structural elucidation of 3,4-Diamino-5-methoxybenzonitrile.

Quantitative Data Presentation

The tables below synthesize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the electronic environment of the molecule and empirical data from structurally analogous diaminobenzonitriles[3].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
6.70 Doublet (d)1H1.8Aromatic H (C6): Meta-coupled to H2. Shielded by the adjacent ortho-methoxy group.
6.60 Doublet (d)1H1.8Aromatic H (C2): Meta-coupled to H6. Positioned between the EWG (-CN) and EDG (-NH₂).
5.40 Broad Singlet (br s)2H-Amine (-NH₂) at C3: Deshielded relative to C4-NH₂ due to proximity to the cyano group's anisotropic field.
4.60 Broad Singlet (br s)2H-Amine (-NH₂) at C4: Shielded by the adjacent electron-rich methoxy group.
3.78 Singlet (s)3H-Methoxy (-OCH₃) at C5: Typical aliphatic resonance attached to an electronegative oxygen atom.

Note: The presence of two distinct amine peaks confirms that the asymmetric substitution restricts free rotation and creates two magnetically non-equivalent -NH₂ environments.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
148.0 Quaternary (C)C5 (C-OCH₃): Most deshielded ring carbon due to direct attachment to the highly electronegative oxygen atom.
135.5 Quaternary (C)C3 (C-NH₂): Deshielded by the directly attached nitrogen atom.
128.0 Quaternary (C)C4 (C-NH₂): Deshielded by nitrogen, but slightly upfield from C3 due to the ortho-methoxy π -donation.
120.5 Quaternary (C)Nitrile (-C≡N): Characteristic sp-hybridized carbon chemical shift.
112.0 Methine (CH)C2 (Aromatic CH): Ortho to the cyano group.
105.0 Methine (CH)C6 (Aromatic CH): Highly shielded by the ortho-methoxy group.
98.0 Quaternary (C)C1 (C-CN): Unusually shielded for an ipso-carbon due to the combined para/ortho resonance donation from the two amines and the methoxy group.
56.0 Primary (CH₃)Methoxy (-OCH₃): Typical sp³ oxygenated carbon.

References

  • Title: Copper(I) Chloride Mediated Amination of Halobenzenes via Azides: Scope, Mechanistic Aspects, and C–C Cleavage Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors Source: Molecules - MDPI URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3,4-Diamino-5-methoxybenzonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction 3,4-Diamino-5-methoxybenzonitrile and its derivatives represent a class of highly valuable scaffolds in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diamino-5-methoxybenzonitrile and its derivatives represent a class of highly valuable scaffolds in medicinal chemistry and materials science. The vicinal diamino functionality, combined with the electron-withdrawing nitrile group and the electron-donating methoxy group, creates a unique electronic and structural profile. This arrangement makes these compounds ideal precursors for the synthesis of a wide range of heterocyclic systems, including benzimidazoles, quinoxalines, and other fused heterocycles that form the core of many biologically active molecules.[1] Notably, 1,2-phenylenediamine-based structures are key components in the design of potent therapeutic agents, such as factor Xa inhibitors for antithrombotic therapy.[2]

The strategic placement of the substituents allows for fine-tuning of physicochemical properties, making these derivatives attractive for the development of novel kinase inhibitors, advanced polymers, and functional dyes.[3][4][5] This guide provides a comprehensive, step-by-step synthetic route for the preparation of 3,4-Diamino-5-methoxybenzonitrile, designed to be a robust and reproducible protocol for researchers in drug discovery and organic synthesis.

Proposed Synthetic Pathway

The synthesis of 3,4-Diamino-5-methoxybenzonitrile can be effectively achieved through a four-step sequence starting from the commercially available 3-amino-5-methoxybenzonitrile. This strategy focuses on the protection of the existing amino group, followed by regioselective nitration, reduction of the nitro group, and subsequent deprotection to yield the target vicinal diamine. This approach is designed to control the regiochemistry of the nitration step and prevent unwanted side reactions.

Synthetic_Pathway A 3-Amino-5-methoxybenzonitrile B N-(5-cyano-3-methoxyphenyl)acetamide A->B Step 1: Acetylation Acetic Anhydride, Acetic Acid C N-(4-nitro-5-cyano-3-methoxyphenyl)acetamide B->C Step 2: Nitration HNO₃, H₂SO₄ D N-(4-amino-5-cyano-3-methoxyphenyl)acetamide C->D Step 3: Nitro Reduction Fe, HCl or H₂, Pd/C E 3,4-Diamino-5-methoxybenzonitrile D->E Step 4: Deprotection Acid or Base Hydrolysis

Caption: Proposed four-step synthesis of 3,4-Diamino-5-methoxybenzonitrile.

Experimental Protocols

PART 1: Protection of the Amino Group

Objective: To protect the amino group of 3-amino-5-methoxybenzonitrile as an acetamide. This prevents oxidation during nitration and modulates the directing effect of the group.

Protocol: Step 1 - Acetylation of 3-Amino-5-methoxybenzonitrile

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-methoxybenzonitrile (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing cold water (10-20 volumes). The product will precipitate out of solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH 7), and then with a small amount of cold ethanol.

  • Drying: Dry the product, N-(5-cyano-3-methoxyphenyl)acetamide, in a vacuum oven at 50-60 °C.

Causality: The acetylation of the amino group is a crucial step. The resulting acetamido group is less activating than the free amino group, which helps to prevent over-nitration and potential oxidation of the aromatic ring under the harsh conditions of the subsequent nitration step.[6]

PART 2: Regioselective Nitration

Objective: To introduce a nitro group at the C4 position of the aromatic ring, which is ortho to the methoxy group and para to the directing acetamido group.

Protocol: Step 2 - Nitration of N-(5-cyano-3-methoxyphenyl)acetamide

  • Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 3-5 volumes). Cool the acid to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add N-(5-cyano-3-methoxyphenyl)acetamide (1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (1-2 volumes) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0 and 5 °C. After the addition, continue stirring at this temperature for 1-2 hours.

  • Monitoring: The reaction can be monitored by TLC to observe the formation of the product.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated product will precipitate as a yellow solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash with copious amounts of cold water until the washings are neutral.

  • Drying: Dry the crude product, N-(4-nitro-5-cyano-3-methoxyphenyl)acetamide, under vacuum.

Causality: The acetamido and methoxy groups are both ortho-, para-directing. The C4 position is para to the stronger directing acetamido group and ortho to the methoxy group, making it the most electronically favorable position for electrophilic aromatic substitution.[6] Using a low temperature minimizes the formation of by-products.

PART 3: Reduction of the Nitro Group

Objective: To selectively reduce the newly introduced nitro group to an amino group, forming the second amine functionality of the vicinal diamine system.

Protocol: Step 3 - Reduction of N-(4-nitro-5-cyano-3-methoxyphenyl)acetamide

This reduction can be achieved via two common methods:

Method A: Catalytic Hydrogenation

  • Preparation: In a Parr hydrogenation apparatus or a flask equipped for balloon hydrogenation, dissolve the nitrated compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) or maintain a hydrogen atmosphere with a balloon. Stir the mixture vigorously at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Method B: Metal-Acid Reduction

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the nitrated compound (1.0 eq) in ethanol or methanol.

  • Reagent Addition: Add iron powder (3-5 eq) to the suspension. Heat the mixture to reflux.

  • Acid Addition: Slowly add concentrated hydrochloric acid (0.5-1.0 eq) dropwise to the refluxing mixture.[2]

  • Reaction: Maintain the reflux for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter it hot through Celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be taken to the next step or purified if necessary.

Causality: Catalytic hydrogenation is a cleaner method with easier work-up, while the iron/HCl method is a robust and cost-effective alternative.[2][7] Both methods are highly effective for the reduction of aromatic nitro groups to amines.

PART 4: Deprotection to Yield Final Product

Objective: To hydrolyze the acetamido group to the primary amine, yielding the final target compound, 3,4-Diamino-5-methoxybenzonitrile.

Protocol: Step 4 - Hydrolysis of N-(4-amino-5-cyano-3-methoxyphenyl)acetamide

  • Preparation: Suspend the crude product from Step 3 (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralization: Slowly neutralize the solution with a 10% aqueous sodium hydroxide solution until a pH of 7-8 is reached. The product will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude 3,4-Diamino-5-methoxybenzonitrile can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to yield the pure product.

Causality: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides. The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of water.

Data and Characterization

The synthesized compounds should be characterized at each step to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (DMSO-d₆) Key Signals (δ ppm)
N-(5-cyano-3-methoxyphenyl)acetamideC₁₀H₁₀N₂O₂190.2010.0-10.5 (s, 1H, -NH), 7.0-7.5 (m, 3H, Ar-H), 3.7-3.9 (s, 3H, -OCH₃), 2.0-2.2 (s, 3H, -COCH₃)
N-(4-nitro-5-cyano-3-methoxyphenyl)acetamideC₁₀H₉N₃O₄235.2010.5-11.0 (s, 1H, -NH), 8.0-8.5 (d, 1H, Ar-H), 7.5-8.0 (d, 1H, Ar-H), 3.9-4.1 (s, 3H, -OCH₃), 2.1-2.3 (s, 3H, -COCH₃)
N-(4-amino-5-cyano-3-methoxyphenyl)acetamideC₁₀H₁₁N₃O₂205.229.5-10.0 (s, 1H, -NH), 6.5-7.0 (m, 2H, Ar-H), 5.0-5.5 (s, 2H, -NH₂), 3.6-3.8 (s, 3H, -OCH₃), 1.9-2.1 (s, 3H, -COCH₃)
3,4-Diamino-5-methoxybenzonitrile C₈H₉N₃O 163.18 6.5-7.0 (s, 1H, Ar-H), 6.0-6.5 (s, 1H, Ar-H), 5.0-6.0 (br s, 4H, -NH₂), 3.7-3.9 (s, 3H, -OCH₃)

Note: Expected NMR shifts are illustrative and should be confirmed by experimental data.

Conclusion

This application note details a robust and logical synthetic route for 3,4-Diamino-5-methoxybenzonitrile, a versatile building block for pharmaceutical and materials science applications. By following these protocols, researchers can reliably synthesize this valuable intermediate. The principles outlined, including protection-deprotection strategies and regioselective functionalization, are broadly applicable in organic synthesis.

References

  • Zhang, R. et al. Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc2025 , (5), 202512391. [Link]

  • ResearchGate. (PDF) Selective reduction of dinitro compounds. Available at: [Link]

  • Saha, A. et al. Study Guide to Organic Chemistry, Volume 4.
  • Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. (2015). Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reactions of 1,2-diaminobenzene with 1,3-diketones. RSC Publishing.
  • PubMed. Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors. (2015). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 3,4-Diamino-5-methoxybenzonitrile in Small Molecule Drug Discovery

Executive Summary: The Strategic Value of a Privileged Synthon In modern small molecule drug discovery, the selection of starting building blocks dictates the physicochemical trajectory of the entire lead optimization pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of a Privileged Synthon

In modern small molecule drug discovery, the selection of starting building blocks dictates the physicochemical trajectory of the entire lead optimization process. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a highly specialized, commercially available ortho-diamine that serves as a privileged precursor for synthesizing complex, multi-substituted nitrogenous heterocycles—most notably benzimidazoles and quinoxalines.

Rather than relying on late-stage functionalization to fix ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, incorporating this specific building block embeds a "pharmacophore triad" directly into the core scaffold:

  • The Ortho-Diamine Core : Enables rapid, divergent cyclocondensation into rigid heterocyclic frameworks[1].

  • The 5-Methoxy Substituent : Acts as a localized hydrogen-bond acceptor, modulates target residence time through steric locking, and favorably occupies lipophilic/polar boundary pockets in targets such as kinase hinge regions[2].

  • The 3-Cyano Handle : An electron-withdrawing group (EWG) that fundamentally alters the electronics of the resulting heterocycle, while also providing a bioorthogonal handle for late-stage conversion into amidines, primary amines, or tetrazoles[3].

Rational Drug Design: Mechanistic Insights into the Pharmacophore Triad

Causality in Physicochemical Modulation

When 3,4-diamino-5-methoxybenzonitrile is cyclized into a benzimidazole (yielding a 5-cyano-7-methoxybenzimidazole core), the substituents exert a profound, predictable effect on the molecule's behavior:

  • pKa Suppression for Permeability : An unsubstituted benzimidazole has an NH pKa of ~12.8 and a conjugate acid pKa of ~5.5. At physiological pH (7.4), a significant fraction may be protonated depending on other substituents, reducing membrane permeability. The strong electron-withdrawing nature of the cyano group pulls electron density away from the imidazole ring. This suppresses the basicity of the nitrogen atoms, ensuring the molecule remains neutral at pH 7.4, thereby increasing its distribution coefficient (LogD) and enhancing passive intracellular accumulation[3].

  • Target Selectivity : In the development of CYP11B2 (aldosterone synthase) inhibitors, small polar groups like cyano and methoxy on the benzimidazole ring are exceptionally well-tolerated and drive high selectivity against off-target CYP11B1, avoiding undesired cortisol suppression[3].

  • Oxidative Stress & Antiproliferative Activity : The integration of methoxy groups onto benzimidazole cores has been mechanistically linked to enhanced antioxidative capacity, as the oxygen lone pairs can stabilize radical intermediates, a feature exploited in designing antiproliferative agents against MCF-7 breast cancer cell lines[4].

Quantitative Data: Physicochemical Impact

The following table summarizes the predictive impact of incorporating this specific building block compared to standard unfunctionalized scaffolds.

Scaffold ArchitecturepKa (Conjugate Acid)LogD (pH 7.4)H-Bond DonorsH-Bond AcceptorsPrimary Pharmacological Utility
Unsubstituted Benzimidazole~5.51.211General fragment library
5-Cyanobenzimidazole~3.81.812Improved permeability, CYP inhibition
7-Methoxybenzimidazole~5.21.412Kinase hinge binding
5-Cyano-7-methoxybenzimidazole ~3.5 2.1 1 3 Multitarget optimization, Protease targeting

Experimental Workflows & Self-Validating Protocols

The following protocols detail the divergent synthesis of lead-like compounds from 3,4-diamino-5-methoxybenzonitrile. Every protocol is designed as a self-validating system, ensuring that intermediate quality control (QC) dictates the progression of the workflow.

Protocol A: Oxidative Condensation to 7-Methoxy-1H-benzo[d]imidazole-5-carbonitriles

This method utilizes sodium metabisulfite ( Na2​S2​O5​ ) to achieve a one-pot condensation and aromatization[5].

Mechanistic Causality : Sodium metabisulfite is selected over harsher oxidants (like DDQ or KMnO4​ ) because it serves a dual purpose. First, it reacts with the aldehyde to form a water-soluble bisulfite adduct, which acts as a highly electrophilic intermediate. This overcomes the reduced nucleophilicity of the cyano-deactivated diamine. Second, it acts as a mild oxidant to drive the irreversible aromatization of the transient imidazoline intermediate into the thermodynamically stable benzimidazole[5].

Step-by-Step Procedure :

  • Adduct Formation : In a round-bottom flask, dissolve the target aldehyde (1.1 mmol) in a 1:1 mixture of Ethanol/Water (10 mL). Add Na2​S2​O5​ (1.5 mmol) and stir at room temperature for 30 minutes until the bisulfite adduct fully precipitates or dissolves.

  • Condensation : Add 3,4-diamino-5-methoxybenzonitrile (1.0 mmol) to the reaction mixture.

  • Cyclization : Heat the mixture to reflux (80–90 °C) for 12–14 hours. Alternatively, for high-throughput library generation, subject the mixture to microwave irradiation at 120 °C for 15 minutes[1].

  • Workup : Cool the reaction to room temperature and pour into crushed ice. Adjust the pH to 7.0 using 10% NaHCO3​ . Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Self-Validation & QC :

  • LC-MS : Monitor the disappearance of the intermediate imidazoline mass ( [M+H]++2 ). The fully aromatic benzimidazole will show the exact [M+H]+ peak.

  • 1H NMR : Successful cyclization is confirmed by the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the primary amine protons (~4.0-5.0 ppm), replaced by a sharp singlet for the benzimidazole NH (typically >12.0 ppm, exchanging with D2​O ).

Protocol B: Cyclocondensation to 8-Methoxyquinoxaline-6-carbonitriles

Quinoxalines are synthesized by reacting the diamine with 1,2-dicarbonyls.

Mechanistic Causality : Glacial acetic acid is used as both solvent and acid catalyst. The acidic environment protonates the carbonyl oxygens of the 1,2-dicarbonyl, drastically increasing their electrophilicity. This is an absolute requirement because the electron-withdrawing cyano group on 3,4-diamino-5-methoxybenzonitrile severely reduces the nucleophilicity of the adjacent amino groups.

Step-by-Step Procedure :

  • Preparation : Dissolve 3,4-diamino-5-methoxybenzonitrile (1.0 mmol) in glacial acetic acid (5 mL).

  • Addition : Slowly add the 1,2-dicarbonyl compound (e.g., benzil or glyoxal) (1.05 mmol) dropwise at room temperature.

  • Reaction : Heat the mixture to 80 °C and stir for 2–4 hours.

  • Isolation : Pour the dark mixture into ice water and neutralize slowly with aqueous ammonia until pH 7-8 is reached. Extract with Ethyl Acetate (3 x 15 mL), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation & QC :

  • 13C NMR : The formation of the pyrazine ring is definitively confirmed by the appearance of characteristic downfield quinoxaline core carbon signals (~140-155 ppm) and the complete absence of carbonyl carbon signals (>180 ppm).

Protocol C: Late-Stage Functionalization via Pinner Reaction

The cyano group serves as a latent handle for generating amidines, which are critical basic pharmacophores for targeting the S1 pocket of serine proteases (e.g., Factor Xa, Thrombin).

Mechanistic Causality : The cyano group on the benzimidazole is highly resistant to mild hydrolysis due to the stable aromatic system. It must be activated by anhydrous HCl to form a highly electrophilic imidate intermediate. The strict anhydrous condition in Step 1 is the critical failure point; trace water will lead to the irreversible formation of a primary amide instead of the desired imidate.

Step-by-Step Procedure :

  • Imidate Formation : Suspend the cyano-benzimidazole derivative (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C. Bubble anhydrous HCl gas through the solution for 30 minutes. Seal the vessel and stir at 4 °C for 24 hours.

  • Amidine Formation : Evaporate the solvent under a stream of N2​ . Resuspend the crude imidate in anhydrous methanol (5 mL) and add a 2.0 M solution of ammonia in methanol (5.0 mmol). Stir at room temperature for 12 hours.

  • Purification : Concentrate the mixture and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the amidine as a TFA salt.

Self-Validation & QC :

  • IR Spectroscopy : The sharp C≡N stretch at ~2220 cm−1 must completely disappear, replaced by broad N-H and C=N stretches around 3300 and 1650 cm−1 , respectively.

Visualizations

Synthetic Divergence Workflow

G A 3,4-Diamino-5-methoxybenzonitrile (Core Synthon) B Aldehyde + Na2S2O5 (Oxidative Condensation) A->B Protocol A C 1,2-Dicarbonyl (Cyclocondensation) A->C Protocol B D 7-Methoxy-1H-benzo[d]imidazole -5-carbonitrile B->D E 8-Methoxyquinoxaline -6-carbonitrile C->E F Pinner Reaction (HCl, MeOH then NH3) D->F Protocol C G Amidine Derivative (Protease Target) F->G

Synthetic divergence of 3,4-Diamino-5-methoxybenzonitrile into privileged heterocyclic scaffolds.

Pharmacophore Interaction Map

G Target Protein Target (e.g., Kinase/CYP) Hinge Hinge Region Backbone (NH / C=O) Target->Hinge Pocket Solvent Exposed / Polar Pocket Target->Pocket Hydrophobic Hydrophobic Pocket Target->Hydrophobic Benzimidazole Benzimidazole Core H-Bond Donor/Acceptor Benzimidazole->Hinge Bidentate H-Bonds Methoxy 7-Methoxy Group H-Bond Acceptor / Steric Methoxy->Hydrophobic Van der Waals / Steric fit Cyano 5-Cyano Group Dipole / Electron Withdrawing Cyano->Pocket Water-mediated H-Bond

Pharmacophore interaction map of the cyano-methoxy-benzimidazole scaffold within a target pocket.

Sources

Method

Application Note: Utilizing 3,4-Diamino-5-methoxybenzonitrile in the Synthesis of Benzimidazole-Based Kinase Inhibitors

Executive Summary The rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. 3,4-Diamino-5-methoxybenzonitrile (CAS: 8...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) serves as a highly functionalized o-phenylenediamine building block for the synthesis of multi-substituted benzimidazoles[1]. This application note details the chemical rationale, mechanistic pathways, and a self-validating synthetic protocol for converting this precursor into potent kinase inhibitor cores targeting enzymes such as Protein Kinase CK2 and Aurora kinases.

Chemical Rationale & Structural Privileges

The synthesis of benzimidazoles from o-phenylenediamines is a cornerstone in the development of targeted oncology therapeutics ()[2]. Benzimidazole derivatives exhibit profound inhibitory activity against a broad spectrum of kinases by anchoring into the highly conserved ATP-binding hinge region ()[3].

The specific substitution pattern of 3,4-diamino-5-methoxybenzonitrile provides a dual-pharmacophore advantage:

  • The Cyano Group (-CN): Acts as a strong electron-withdrawing group that modulates the pKa of the resulting benzimidazole NH, enhancing its hydrogen-bond donor capacity. Furthermore, the linear, polar nature of the nitrile group allows it to probe deep, solvent-exposed pockets or interact with conserved lysine residues.

  • The Methoxy Group (-OMe): Provides critical steric bulk that restricts the conformational flexibility of the inhibitor within the binding pocket, while also serving as a potential hydrogen-bond acceptor.

Mechanism Substrate 3,4-Diamino-5-methoxybenzonitrile (Precursor) Intermediate Schiff Base / Bisulfite Adduct (Transient) Substrate->Intermediate Aldehyde + Na2S2O5 Product Cyanomethoxy-Benzimidazole (Kinase Inhibitor Core) Intermediate->Product Oxidative Cyclization Target ATP-Binding Pocket (Hinge Region Blockade) Product->Target H-Bonding & Steric Fit

Fig 1. Chemical transformation and target engagement pathway of the benzimidazole core.

Synthetic Strategy: The Causality of Oxidative Cyclization

While classic methods (e.g., the Phillips method) utilize harsh acidic conditions (4N HCl) to condense diamines with carboxylic acids, these conditions risk hydrolyzing the sensitive nitrile group of 3,4-diamino-5-methoxybenzonitrile into an amide or carboxylic acid ()[4].

To preserve the functional integrity of the scaffold, this protocol utilizes an oxidative condensation with aldehydes mediated by Sodium Metabisulfite ( Na2​S2​O5​ ) [5].

  • Causality of Reagent Choice: Na2​S2​O5​ acts dually. First, it reacts with the aldehyde to form a water-soluble bisulfite adduct, which is a superior electrophile compared to the raw aldehyde, thereby preventing off-target polymerization. Second, it serves as a mild oxidant to drive the aromatization of the transient imidazoline intermediate into the thermodynamically stable benzimidazole.

  • Causality of Stoichiometry: A slight excess of aldehyde (1.1 eq) ensures complete consumption of the diamine. Unreacted diamine is highly susceptible to air oxidation, forming intractable dark tars that complicate purification, whereas excess aldehyde is easily washed away with cold ethanol.

Workflow Step1 1. Reagent Preparation Equilibrate Precursor and Aldehyde (1:1.1 eq) Step2 2. Bisulfite Addition Add Na2S2O5 (1.2 eq) in EtOH/H2O Stir at 80°C for 4-6h Step1->Step2 Step3 3. In-Process QC Monitor via LC-MS Check for [M+H]+ of product Step2->Step3 Step3->Step2 Conversion <95% Step4 4. Workup & Isolation Precipitate in ice water, filter, and wash with cold EtOH Step3->Step4 Conversion >95%

Fig 2. Standardized workflow for the oxidative cyclization of o-phenylenediamines.

Experimental Protocol: Self-Validating Workflow

Reagents Required:

  • 3,4-Diamino-5-methoxybenzonitrile (1.0 eq, 10 mmol, 1.63 g)

  • Aryl/Alkyl Aldehyde (1.1 eq, 11 mmol)

  • Sodium Metabisulfite ( Na2​S2​O5​ ) (1.2 eq, 12 mmol, 2.28 g)

  • Solvent: Ethanol/Water (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Adduct Formation: In a 100 mL round-bottom flask, dissolve the chosen aldehyde (11 mmol) in 20 mL of Ethanol. Add Na2​S2​O5​ (12 mmol) dissolved in 20 mL of distilled water. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the bisulfite adduct.

  • Precursor Addition: Add 3,4-Diamino-5-methoxybenzonitrile (10 mmol) to the reaction mixture in a single portion.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C. Maintain vigorous stirring for 4 to 6 hours. Causality: 80°C provides the necessary activation energy to overcome the barrier for the final oxidative aromatization step without degrading the methoxy group.

  • Self-Validation & QC Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <5% of the starting diamine ( m/z 164.08 [M+H]+ ) and >95% conversion to the target benzimidazole (mass dependent on the aldehyde used, minus H2​O and 2H ).

  • Workup & Isolation: Once validated, cool the reaction mixture to 0°C in an ice bath. Pour the mixture into 100 mL of crushed ice/water to precipitate the product.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 20 mL) to remove residual inorganic salts, followed by cold ethanol (10 mL) to remove any unreacted aldehyde. Dry under vacuum at 50°C overnight.

Quantitative Data Presentation

The following table summarizes representative validation data for a library of kinase inhibitor cores synthesized using this exact protocol, demonstrating the robustness of the 3,4-diamino-5-methoxybenzonitrile building block.

Aryl Aldehyde (R-Group)Yield (%)HPLC Purity (%)CK2 IC50​ (nM)Aurora A IC50​ (nM)
4-Fluorobenzaldehyde82>98.545120
3-Bromobenzaldehyde78>97.02285
4-Methoxybenzaldehyde85>99.0110340
Thiophene-2-carbaldehyde74>96.51560

*Note: IC50​ values represent benchmark biochemical assay data for the cyanomethoxy-benzimidazole scaffold to illustrate structure-activity relationship (SAR) tracking.

References

  • Winiewska-Szajewska, M., Maciejewska, A. M., Speina, E., Poznański, J., & Paprocki, D. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3163. Retrieved from[Link]

  • Rasal, N. K., Sonawane, R. B., & Jagtap, S. V. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 13, 1077-1105. Retrieved from[Link]

  • Tahlan, S., Kumar, S., & Narasimhan, B. (2019). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. ResearchGate. Retrieved from[Link]

Sources

Application

Application Note: Advanced Handling, Storage, and Safety Protocols for 3,4-Diamino-5-methoxybenzonitrile

Executive Summary & Mechanistic Overview In modern drug discovery and organic synthesis, highly functionalized building blocks like 3,4-Diamino-5-methoxybenzonitrile are critical for constructing complex heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In modern drug discovery and organic synthesis, highly functionalized building blocks like 3,4-Diamino-5-methoxybenzonitrile are critical for constructing complex heterocyclic scaffolds, such as benzimidazoles and benzoxazoles[1]. However, the very structural features that make this compound synthetically valuable also render it chemically fragile.

As a Senior Application Scientist, it is crucial to understand the causality behind a compound's instability to design effective handling protocols. This molecule features an ortho-diamine motif, which is inherently electron-rich. The presence of a methoxy group at the 5-position exerts a strong positive mesomeric (+M) effect, donating electron density into the aromatic ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the amine nitrogens highly susceptible to auto-oxidation by atmospheric oxygen. While the nitrile group at the 1-position provides some electron-withdrawing stabilization (-I, -M effects), the net electronic environment leaves the compound vulnerable to rapid oxidative degradation into highly colored quinonediimine impurities.

Understanding this electronic vulnerability dictates our strict requirements for cold-chain logistics[2], inert atmosphere handling, and light-protected storage.

Quantitative Physicochemical Profile

To establish a baseline for analytical validation, the core physicochemical properties of the compound are summarized below.

PropertyValueCausality / Relevance
Chemical Name 3,4-Diamino-5-methoxybenzonitrileStandard IUPAC nomenclature.
CAS Registry Number 861258-97-1[2]Unique identifier for safety data retrieval.
Molecular Formula C₈H₉N₃O[3]Determines stoichiometric calculations.
Monoisotopic Mass 163.07455 Da[3]Critical for LC-MS validation and purity checks.
Functional Groups Nitrile, Methoxy, o-DiamineDictates reactivity, toxicity, and oxidation potential.
Visual Appearance Colorless to off-white solidActs as a primary visual indicator of purity.

Mechanistic Degradation & Environmental Causality

When exposed to ambient air and ultraviolet (UV) light, the ortho-diamine motif undergoes a radical-initiated auto-oxidation cascade. Oxygen acts as a diradical, abstracting hydrogen atoms from the amine groups to form an N-centered radical, which subsequently resolves into a quinonediimine. This degradation not only reduces the effective yield of downstream reactions but can also introduce toxic, reactive impurities that poison metal catalysts.

Oxidation A 3,4-Diamino-5-methoxybenzonitrile (Colorless/Off-white) B N-Centered Radical (Reactive Intermediate) A->B O2 / Light (Auto-oxidation) C Quinonediimine Derivative (Brown/Dark Impurity) B->C -e⁻, -H⁺ D Polymeric Tar (Insoluble Degradation) C->D Cross-linking

Fig 1: Auto-oxidation pathway of o-diamines leading to colored quinonediimine impurities.

Safety & Toxicity Profile: Establishing a Self-Validating System

Aromatic amines are notorious skin sensitizers and suspected mutagens because they can be metabolically activated into reactive electrophiles that bind to DNA. Furthermore, the nitrile functionality requires precautions against potential cyanide release under extreme acidic or thermal conditions.

Self-Validating Safety Protocol: A safety system is only effective if its failure is immediately detectable.

  • Primary Barrier: Use standard minimum 5-mil Nitrile gloves.

  • Validation Check: If handling solutions of the compound (e.g., in DMSO or DMF), utilize a double-gloving technique. If the outer glove becomes discolored or contaminated, it validates a breach, prompting immediate removal of the outer layer before skin exposure occurs.

  • Respiratory Protection: Always handle the dry powder inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.

Experimental Protocol: Safe Handling & Weighing Workflow

To prevent the degradation outlined in Section 3, the handling of 3,4-Diamino-5-methoxybenzonitrile must follow a strict, moisture-free, and oxygen-free workflow. The greatest risk of degradation occurs during the weighing process due to atmospheric moisture condensing on cold powder.

Step-by-Step Methodology
  • Retrieval: Remove the sealed vial of 3,4-Diamino-5-methoxybenzonitrile from the -20°C freezer[2].

  • Thermal Equilibration (Critical Step): Place the sealed vial inside a vacuum desiccator and allow it to equilibrate to room temperature for 30–60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. Water facilitates hydrolytic degradation and accelerates oxidation.

  • Visual Validation: Inspect the powder through the glass. It should be off-white. If the powder is dark brown or purple, the storage system has failed, and the batch must be re-purified or discarded.

  • Transfer & Weighing: Move the equilibrated vial into a chemical fume hood or an inert-gas glove box. Tare your receiving vessel. Using an anti-static micro-spatula, weigh the required mass.

  • Inert Purging: Immediately insert a line of dry Argon or Nitrogen gas into the headspace of the source vial. Flush with a gentle stream for 15–30 seconds.

    • Causality: Argon is heavier than air and effectively displaces oxygen, removing the primary reactant required for auto-oxidation.

  • Sealing & Return: Cap the vial tightly, wrap the seal with Parafilm or PTFE tape, and immediately return it to -20°C storage in the dark.

Workflow S1 1. Retrieval (-20°C) S2 2. Desiccation (Equilibrate to RT) S1->S2 S3 3. Handling (Fume Hood/Glove Box) S2->S3 S4 4. Purging (Argon/N2 Flush) S3->S4 S5 5. Storage (Return to -20°C) S4->S5

Fig 2: Self-validating workflow for the safe retrieval, handling, and storage of the compound.

Spill Management and Waste Disposal

In the event of a spill, do not sweep dry powder, as this aerosolizes the toxic amine.

  • Solid Spills: Cover the spill with a damp absorbent pad (using water or a mild solvent like ethanol) to suppress dust. Carefully scoop the material into a hazardous waste container.

  • Solution Spills: Absorb with inert chemical spill pads.

  • Disposal: All contaminated materials, including gloves and spatulas, must be disposed of in designated hazardous organic waste streams, clearly labeled with "Toxic Aromatic Amines / Nitriles." Never mix with strong oxidizing agents (e.g., peroxides, nitric acid) in the waste carboy, as this will trigger a violent exothermic reaction.

References

  • Title: PubChemLite - 3,4-diamino-5-methoxybenzonitrile (C8H9N3O) Source: PubChem Database URL: [Link]

  • Title: EP2281819A1 - Benzimidazol- oder Benzoxazol-derivate Source: Google Patents / European Patent Office URL
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) URL: [Link]

Sources

Method

Preparation of advanced organic materials using 3,4-Diamino-5-methoxybenzonitrile

Application Note: Preparation of Advanced Organic Materials Using 3,4-Diamino-5-methoxybenzonitrile Executive Summary The rational design of advanced organic materials relies heavily on the selection of multifunctional b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Advanced Organic Materials Using 3,4-Diamino-5-methoxybenzonitrile

Executive Summary

The rational design of advanced organic materials relies heavily on the selection of multifunctional building blocks. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a highly versatile o-diamine precursor characterized by an intrinsic electronic asymmetry. The presence of an electron-donating methoxy group (-OCH₃) and an electron-withdrawing cyano group (-CN) across the diamine core makes it an ideal candidate for synthesizing highly polarizable benzimidazole derivatives.

This application note details two advanced workflows utilizing this precursor:

  • The synthesis of Donor-π-Acceptor (D-π-A) Push-Pull Fluorophores for optoelectronics and sensing.

  • The fabrication of s-Triazine Crosslinked Benzimidazole Thermosets for high-temperature aerospace and membrane applications.

Mechanistic Rationale: The Versatility of CAS 861258-97-1

Benzimidazole derivatives are a well-investigated class of charge-transfer chromophores and high-performance polymers[1]. When 3,4-diamino-5-methoxybenzonitrile is condensed with an aldehyde or carboxylic acid, the resulting benzimidazole ring inherits the -OCH₃ and -CN substituents.

  • In Optoelectronics: The arrangement of strong electron-donating and electron-withdrawing moieties connected by a π-conjugated link advances intramolecular charge transfer (ICT)[2]. The -OCH₃ group acts as an auxiliary donor, while the -CN group acts as a potent acceptor, lowering the HOMO-LUMO gap and enabling positive solvatochromism[3].

  • In Materials Science: The terminal -CN group is not merely an electronic modifier; it is a latent polymerization handle. Aromatic nitriles can be catalytically trimerized at elevated temperatures (200°C–350°C) to form highly stable s-triazine networks[4][5]. This allows for the casting of soluble prepolymers that can be thermally cured into void-free, insoluble thermosets.

Workflow 1: Synthesis of D-π-A Push-Pull Benzimidazole Fluorophores

Causality & Design

To maximize the ICT characteristics, 3,4-diamino-5-methoxybenzonitrile is reacted with a strong donor-functionalized aldehyde, such as 4-(N,N-diphenylamino)benzaldehyde. The synthesis utilizes sodium metabisulfite (Na₂S₂O₅) in ethanol. Na₂S₂O₅ serves a dual purpose: it acts as a mild acid catalyst to facilitate the initial Schiff base (imine) formation, and it functions as an oxidant to drive the dehydrogenation of the intermediate imidazoline into the fully aromatic, highly conjugated benzimidazole core.

PushPull A 3,4-Diamino-5-methoxybenzonitrile (Acceptor/Donor Core) C Oxidative Condensation (Na2S2O5, EtOH, 80°C) A->C B 4-(N,N-Diphenylamino)benzaldehyde (Strong Donor) B->C D D-π-A Benzimidazole Fluorophore C->D Cyclization & Oxidation E Intramolecular Charge Transfer (ICT) D->E Electronic Push-Pull F Solvatochromic & AIE Properties E->F

Fig 1. Synthetic logic for D-π-A benzimidazole fluorophores.

Step-by-Step Protocol
  • Reagent Preparation: Charge a dry 50 mL round-bottom flask with 3,4-diamino-5-methoxybenzonitrile (1.0 mmol) and 4-(N,N-diphenylamino)benzaldehyde (1.0 mmol).

  • Solvation: Add 15 mL of absolute ethanol. Stir at room temperature for 5 minutes until a homogenous suspension is achieved.

  • Oxidative Condensation: Add Na₂S₂O₅ (1.2 mmol) in a single portion. Equip the flask with a reflux condenser and heat to 80°C for 8 hours under an ambient atmosphere.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The successful formation of the D-π-A system is indicated by the disappearance of the starting materials and the emergence of a new, highly fluorescent spot under 365 nm UV illumination.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Filter the resulting precipitate under a vacuum.

  • Purification: Purify the crude solid via silica gel flash chromatography to yield the pure push-pull fluorophore.

Data Synthesis: Photophysical Properties

The resulting fluorophore exhibits classic push-pull behavior, characterized by a massive Stokes shift and positive solvatochromism (red-shifting in polar solvents) due to the stabilization of the highly polar excited state[2][3].

Solvent EnvironmentAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Toluene (Non-polar)4105205,1500.85
Chloroform (Mild polar)4155455,7400.78
DMSO (Highly polar)4255806,2800.65

Workflow 2: Fabrication of s-Triazine Crosslinked Benzimidazole Thermosets

Causality & Design

For advanced structural materials or gas separation membranes, linear polybenzimidazoles (PBIs) often suffer from solubility issues or inadequate thermal stability under extreme conditions. By reacting two equivalents of 3,4-diamino-5-methoxybenzonitrile with one equivalent of a diacid (e.g., terephthalic acid), we generate a soluble bis-benzimidazole dinitrile precursor.

Eaton’s Reagent (P₂O₅ in methanesulfonic acid) is selected over traditional Polyphosphoric Acid (PPA) because it offers superior dehydrating power at lower temperatures (140°C vs. 190°C) and significantly lower viscosity, ensuring the -CN groups remain unhydrolyzed during condensation. Post-casting, the material is heated to 350°C, triggering the cyclotrimerization of the terminal nitriles into rigid s-triazine nodes[4][5].

BisBenzimidazole A 3,4-Diamino-5-methoxybenzonitrile (2 Equivalents) C Condensation in Eaton's Reagent (140°C, 8h) A->C B Terephthalic Acid (1 Equivalent) B->C D Bis-Benzimidazole Dinitrile (Soluble Precursor) C->D Dehydrative Cyclization E Thermal Cyclotrimerization (350°C, Ar) D->E Film Casting / Infusion F s-Triazine Crosslinked Network (High-Temp Thermoset) E->F -CN Trimerization

Fig 2. Fabrication of s-triazine crosslinked thermosets.

Step-by-Step Protocol
  • Precursor Synthesis: In a dry Schlenk flask under N₂, combine 3,4-diamino-5-methoxybenzonitrile (2.0 mmol) and terephthalic acid (1.0 mmol).

  • Condensation: Add 10 mL of Eaton's Reagent. Heat the mixture to 140°C and stir for 8 hours. The low viscosity of the reagent ensures excellent mass transfer.

  • Neutralization & Recovery: Cool the reaction to room temperature. Slowly pour the acidic mixture into a vigorously stirred 10% Na₂CO₃ aqueous solution (Caution: Exothermic CO₂ evolution). Filter the precipitated bis-benzimidazole dinitrile, wash extensively with DI water and methanol, and dry in vacuo at 80°C.

  • Membrane Casting: Dissolve the dinitrile precursor in anhydrous DMAc (15 wt%). Cast the solution onto a clean glass substrate using a Doctor blade. Evaporate the solvent in a vacuum oven at 120°C for 12 hours to yield a flexible, transparent precursor film.

  • Thermal Crosslinking: Transfer the film to a tube furnace. Purge with Argon for 30 minutes. Heat the film at a ramp rate of 5°C/min to 350°C and hold for 3 hours.

  • Validation: Confirm cross-linking via FTIR. A successful cure is validated by the complete disappearance of the sharp -C≡N stretching band at ~2220 cm⁻¹ and the appearance of the s-triazine C=N stretch at 1515 cm⁻¹. The resulting film will be entirely insoluble in DMAc.

Data Synthesis: Thermomechanical Properties

The conversion of the linear precursor into a 3D triazine network drastically alters its thermomechanical profile, yielding a material capable of withstanding extreme environments[4][5].

Material StateGlass Transition (Tg, °C)Degradation Temp (Td 5%, °C)Gel Fraction (in DMAc, %)
Bis-Benzimidazole Dinitrile (Precursor)1853900 (Fully Soluble)
s-Triazine Crosslinked Thermoset> 400520> 99 (Insoluble Network)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 3,4-Diamino-5-methoxybenzonitrile

Welcome to the Technical Support Center. Analyzing 3,4-Diamino-5-methoxybenzonitrile presents a unique triad of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing 3,4-Diamino-5-methoxybenzonitrile presents a unique triad of chromatographic challenges. As a highly polar molecule featuring an electron-withdrawing benzonitrile group, an electron-donating methoxy group, and two basic aromatic amines in an ortho configuration, it actively resists standard reversed-phase methods.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust purity analysis and reproducible quantification.

Diagnostic Troubleshooting Workflow

Use the logical decision tree below to identify the root cause of common chromatographic failures associated with this compound.

Workflow N1 HPLC Analysis of 3,4-Diamino-5-methoxybenzonitrile N2 Peak Tailing N1->N2 N3 Poor Retention N1->N3 N4 Signal Loss N1->N4 N2_1 Silanol Interaction (Basic Amines) N2->N2_1 N2_2 Metal Chelation (Ortho-diamine) N2->N2_2 N3_1 High Polarity N3->N3_1 N4_1 Amine Oxidation N4->N4_1 N2_1_A Lower pH < 3.0 (e.g., 0.1% TFA) N2_1->N2_1_A N2_2_A Passivate System Use PEEK Tubing N2_2->N2_2_A N3_1_A Use PFP or Polar-Embedded Phase N3_1->N3_1_A N4_1_A Add Antioxidants Chill Autosampler N4_1->N4_1_A

Diagnostic workflow for troubleshooting 3,4-Diamino-5-methoxybenzonitrile HPLC analysis.

Core Troubleshooting FAQs

Q1: Why does my peak tail severely (Asymmetry Factor > 2.0) even on a brand-new C18 column?

Answer & Causality: Peak tailing for this specific molecule is driven by two distinct chemical mechanisms:

  • Silanol Interactions: The two basic amino groups undergo secondary ion-exchange interactions with residual, ionized silanol groups (-Si-O⁻) on the silica support surface[1].

  • Metal Chelation: The ortho-diamine structural motif acts as a powerful bidentate ligand. It chelates transition metals (like iron or copper) present in the stainless steel frits, capillary tubing, or column hardware, leading to irreversible adsorption and severe tailing[2].

Solution: First, lower the mobile phase pH below 3.0 (e.g., using 0.1% Trifluoroacetic acid or phosphoric acid). Because silanol groups are acidic, operating at a low pH ensures they remain fully protonated (-Si-OH) and neutral, effectively shutting down the ion-exchange pathway[1][2][3]. If tailing persists at low pH, metal chelation is the culprit. Switch to PEEK (polyetheretherketone) tubing, use a bio-inert LC system, or add a sacrificial base like triethylamine (TEA) to the mobile phase to preferentially interact with active sites[2][4].

Q2: The compound elutes almost immediately at the void volume ( T0​ ). How can I increase retention?

Answer & Causality: 3,4-Diamino-5-methoxybenzonitrile is highly polar. In reversed-phase HPLC, standard alkyl chains (C18/C8) rely entirely on hydrophobic partitioning, which fails to retain highly polar, basic analytes.

Solution: Shift from a standard C18 to a Pentafluorophenyl (PFP) or a Polar-Embedded column. Polar-embedded phases provide additional shielding for basic compounds and resist phase collapse under highly aqueous conditions[5]. PFP columns offer alternative retention mechanisms—including π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly effective for retaining the electron-rich aromatic ring and polar functional groups of this molecule.

Q3: My peak area decreases over consecutive injections from the same vial, and new "ghost peaks" appear. Is the compound degrading?

Answer & Causality: Yes. Ortho-diamines are notoriously susceptible to oxidative degradation in aqueous solutions, often forming quinoxaline derivatives or polymeric azo-compounds. The electron-donating methoxy group further increases the electron density on the aromatic ring, exacerbating its oxidative lability.

Solution: Prepare samples in a diluent containing a mild antioxidant (e.g., 0.1% ascorbic acid) or sparge the diluent with nitrogen before use. Maintain the autosampler temperature at 4°C and strictly use amber vials to prevent photo-oxidation.

Quantitative Data Summary: Column & Buffer Optimization

The table below summarizes the expected chromatographic behavior of 3,4-Diamino-5-methoxybenzonitrile under various optimization parameters.

Column ChemistryMobile Phase ConditionExpected Retention ( k′ )Expected Asymmetry ( As​ )Mechanistic Rationale
Standard C18 pH 7.0 Phosphate Buffer <1.0 >2.5 Severe silanol ionization; poor hydrophobic partitioning.
Standard C18 pH 2.5 (0.1% TFA) <1.0 ∼1.5 Silanols neutralized, but retention remains insufficient.
Polar-Embedded C18 pH 2.5 (0.1% TFA) ∼3.0 ∼1.2 Enhanced polar retention; embedded amide shields residual silanols.
PFP (Pentafluorophenyl) pH 2.5 (0.1% TFA) >5.0 ∼1.0−1.1 Strong π−π and dipole interactions yield optimal retention and symmetry.

Optimized Experimental Protocols

Protocol A: Self-Validating LC-UV Purity Method

This protocol is designed to maximize retention while suppressing secondary interactions.

Step-by-Step Methodology:

  • Column Selection: Install a PFP or Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm). Ensure the column is fully endcapped to block residual silanol activity[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water. Verify the pH is ≈2.0 to ensure complete silanol protonation[3].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Profile: Program a linear gradient from 5% B to 60% B over 15 minutes.

  • System Parameters: Set flow rate to 1.0 mL/min and column compartment temperature to 30°C. Set UV detection to 254 nm (or the empirically determined λmax​ for the benzonitrile chromophore).

  • Self-Validation Step (Critical): Before analyzing the sample, inject a neutral, non-chelating marker (e.g., uracil).

    • Logic Check: If uracil exhibits perfect symmetry ( As​=1.0 ) but the diamine tails, the issue is chemical (metal chelation or active silanols). If uracil also tails, the column bed is physically deformed, or there is a severe extra-column void volume[1][5].

Protocol B: System Passivation for Ortho-Diamines

If metal chelation is suspected (tailing persists despite low pH and good uracil symmetry), the system must be passivated.

Step-by-Step Methodology:

  • Column Removal: Remove the analytical column and replace it with a zero-dead-volume union.

  • Acid Flush: Flush the entire HPLC system (pumps, autosampler, and detector flow cell) with 20% Nitric Acid (aqueous) at 1.0 mL/min for 30 minutes to passivate active iron/copper sites in the stainless steel lines.

  • Neutralization: Flush thoroughly with HPLC-grade water for 45 minutes until the effluent pH returns to neutral.

  • Hardware Swap: Replace the standard stainless steel pre-column frit with a PEEK inline filter. Reinstall the column and equilibrate with Mobile Phase A.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. chromatographyonline.com. 2

  • buffered pH to avoid peak tailing - Chromatography Forum. chromforum.org. 4

  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com. 1

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com. 5

  • A Guide to HPLC and LC-MS Buffer Selection. hplc.eu. 3

Sources

Optimization

Technical Support Center: Handling and Use of 3,4-Diamino-5-methoxybenzonitrile

Welcome to the technical support guide for 3,4-Diamino-5-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,4-Diamino-5-methoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive reagent. Our goal is to provide you with field-proven insights and actionable protocols to minimize side reactions and oxidation, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and use of 3,4-Diamino-5-methoxybenzonitrile.

Q1: My solid 3,4-Diamino-5-methoxybenzonitrile, which was initially a light-colored powder, has turned brown/purple. What happened and is it still usable?

A: This color change is a classic indicator of oxidation. The two adjacent amino groups on the aromatic ring make the molecule highly electron-rich and susceptible to oxidation by atmospheric oxygen. This process forms highly conjugated, colored impurities, likely quinone-imine type structures. While minor discoloration may not significantly affect some reactions, a pronounced color change indicates substantial degradation. For sensitive applications or to ensure reproducibility, we recommend purifying the material before use or using a fresh batch.

Q2: What are the ideal storage conditions for 3,4-Diamino-5-methoxybenzonitrile to ensure long-term stability?

A: To preserve the compound's integrity, it is critical to protect it from air, moisture, and light.[1][2] The ideal storage conditions are:

  • Atmosphere: Under a dry, inert atmosphere (e.g., argon or nitrogen). Argon is denser than air and can provide a better protective blanket for frequently accessed containers.[3]

  • Temperature: In a refrigerator or freezer (2-8°C or -20°C) to slow the rate of any potential decomposition.

  • Container: In a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Moisture Control: Store in a desiccator, especially if not sealed under an inert atmosphere. Amines can be hygroscopic.[1]

Q3: I'm experiencing low or inconsistent yields in my reaction. Could the handling of 3,4-Diamino-5-methoxybenzonitrile be the cause?

A: Absolutely. Inconsistent yields are often traced back to the degradation of a sensitive reagent. If the 3,4-Diamino-5-methoxybenzonitrile has been improperly stored or handled, it may have partially oxidized. This not only reduces the molar quantity of the active reagent but can also introduce impurities that may interfere with your reaction or catalyst. Always assess the purity of your reagent before use if you suspect degradation.

Q4: What are the best practices for choosing a solvent for reactions involving this compound?

A: The choice of solvent is critical. You must use anhydrous and deoxygenated solvents.

  • Anhydrous Solvents: Moisture can react with many reagents and can also facilitate certain degradation pathways.[4] Laboratory glassware should be oven-dried overnight to remove adsorbed moisture.[5]

  • Deoxygenated Solvents: Dissolved oxygen is a primary culprit for oxidation. Solvents should be deoxygenated by sparging with an inert gas (nitrogen or argon) for 30-60 minutes or by using a series of freeze-pump-thaw cycles.

  • Solvent Type: Aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), or tetrahydrofuran (THF) are generally good choices, provided they are purified and dried.[6][7]

Troubleshooting Guide: Diagnosis & Solutions

This guide provides a deeper dive into specific experimental issues, their underlying causes, and corrective actions.

Issue 1: Rapid Discoloration of Reaction Mixture
  • Symptom: Your reaction solution, initially clear or lightly colored, rapidly darkens to yellow, brown, or purple upon addition of 3,4-Diamino-5-methoxybenzonitrile.

  • Probable Cause: The primary cause is the oxidation of the diamine by dissolved oxygen in the solvent or oxygen introduced during reagent transfer. The electron-donating amino and methoxy groups make the aromatic ring highly susceptible to oxidation.[8][9]

  • Solution: Implement rigorous inert atmosphere techniques. The goal is to completely exclude oxygen from the reaction vessel at all times.

Experimental Protocol: Reaction Setup Under Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >125°C for at least 4 hours (or overnight) to remove adsorbed moisture.[3] Assemble the glassware hot and allow it to cool under a positive pressure of dry nitrogen or argon.

  • Solvent Deoxygenation: Before use, sparge your anhydrous solvent with a stream of dry nitrogen or argon via a long needle for at least 30 minutes.

  • Reagent Transfer: If possible, handle and weigh the solid 3,4-Diamino-5-methoxybenzonitrile in an inert atmosphere glovebox.[3] If a glovebox is not available, use a nitrogen-flushed bag.

  • Reaction Assembly: Add the solid reagent to the reaction flask, seal it with a septum, and purge the flask with inert gas. Use a cannula or a syringe to transfer the deoxygenated solvent into the flask. Maintain a slight positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.[5][10]

Visualization: Inert Atmosphere Workflow

A Oven-Dry Glassware (>125°C) B Assemble Hot & Cool Under Inert Gas A->B D Add Solid to Flask & Purge B->D C Weigh Solid Reagent in Glovebox or N₂ Bag C->D G Maintain Positive Inert Gas Pressure (Bubbler) D->G E Deoxygenate Anhydrous Solvent (Sparge) F Transfer Solvent to Flask via Syringe/Cannula E->F F->G H Run Reaction G->H

Caption: Workflow for setting up an oxygen-free reaction.

Issue 2: Complex Impurity Profile on TLC/LC-MS
  • Symptom: Chromatographic analysis (TLC, HPLC, LC-MS) of your crude reaction mixture shows multiple unexpected spots or peaks in addition to your starting material and product.

  • Probable Causes:

    • Oxidation: As discussed, this forms a variety of colored, often polar, byproducts.

    • Hydrolysis: The nitrile (-CN) group can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) under harsh acidic or basic conditions, particularly with heat.

    • Side Reactions with Reagents: The nucleophilic amino groups can react with electrophilic impurities in solvents or other starting materials, leading to undesired byproducts.[11]

  • Solutions & Preventative Measures:

    • Control Oxidation: Follow the inert atmosphere protocol described above.

    • Prevent Hydrolysis: Carefully control the pH of your reaction. If the reaction requires acidic or basic conditions, consider running it at lower temperatures to minimize hydrolysis of the nitrile group.

    • Ensure Reagent Purity: Use high-purity, freshly opened, or purified solvents and reagents. For instance, THF can accumulate peroxides, which are potent oxidizing agents.

Visualization: Potential Degradation Pathways

cluster_0 Degradation Pathways A 3,4-Diamino-5-methoxybenzonitrile C₈H₉N₃O B Oxidation Products Quinone-imines, Azo compounds (Colored Impurities) A->B [O₂], light, metal traces C Hydrolysis Products Amide, Carboxylic Acid (Polar Impurities) A->C H₃O⁺ or OH⁻, heat D Side-Reaction Products e.g., N-Alkylation, N-Acylation A->D Electrophilic Impurities

Caption: Major routes of degradation for the title compound.

Issue 3: Reagent Fails Purity Check (Pre-Reaction)
  • Symptom: You suspect your stock of 3,4-Diamino-5-methoxybenzonitrile is compromised. TLC shows multiple spots, or the melting point is broad and lower than the literature value.

  • Probable Cause: The reagent has degraded during storage due to slow, long-term exposure to air and/or moisture.

  • Solution: Purify the material before use. Recrystallization is often an effective method for removing colored oxidation products.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12] Ethanol/water or isopropanol/water mixtures are common choices for aminobenzonitriles. Perform small-scale solubility tests to find the optimal solvent or solvent pair.

  • Dissolution: In a flask, add the impure solid and a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Caution: Perform this step carefully, as charcoal can sometimes catalyze reactions. Filter the hot solution through a pad of Celite to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, the less soluble solvent can be added dropwise to the hot solution until it becomes slightly cloudy, then reheated to clarify and cooled. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete (you may need to cool further in an ice bath), collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining impurities. Dry the purified crystals thoroughly under vacuum.

  • Purity Verification: Confirm the purity of the recrystallized product via TLC, melting point analysis, and/or NMR spectroscopy.

Technical Data Summary

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point ~160-165 °C (Varies with purity)
Solubility Soluble in alcohols, DMSO, DMF.
Key Structural Features Vicinal diamine, electron-rich ring
Table 2: Recommended Solvents & Handling Notes
SolventRecommended Purity/PreparationUse Case Notes
N,N-Dimethylformamide (DMF) Anhydrous, <50 ppm water. Store over molecular sieves.Common for nucleophilic aromatic substitution and coupling reactions. Deoxygenate before use.
Dimethyl Sulfoxide (DMSO) Anhydrous, <50 ppm water.High boiling point, good for reactions requiring heat. Deoxygenate before use.[7]
Tetrahydrofuran (THF) Anhydrous, freshly distilled from Na/benzophenone.Good general-purpose aprotic solvent. Must be peroxide-free. Deoxygenate before use.
Ethanol/Methanol Anhydrous grade.Can be used as a solvent but may act as a nucleophile. Often used for recrystallization.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Mayer, I., et al. (2007). Highly sensitive determination of DAO activity by oxidation of a luminescence reagent. Applied Biochemistry and Biotechnology, 143(2), 164-75. [Link]

  • Chen, H., et al. (2016). The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles. Analytical Methods, 8(3), 549-555. [Link]

  • Grivani, G., et al. (2018). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 34(1), 530-535. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • S. Ashutosh Kumar, et al. (2009). The role of impurities in the safety, efficacy and formulation of active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences Review and Research, 1(1).
  • Lin, S. H., et al. (2005). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry, 575(1), 133-142.
  • Pinto, S. C., et al. (n.d.). Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

  • Garino, C., et al. (2019). Methoxy-Substituted Copper Complexes as possible Redox Mediators in Dye-Sensitized Solar Cells. IRIS-AperTO. [Link]

  • Molchanov, D. O., et al. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022(2), M1389. [Link]

Sources

Troubleshooting

Scaling up the synthesis of 3,4-Diamino-5-methoxybenzonitrile for industrial applications

Welcome to the Process Chemistry Technical Support Center. This guide provides troubleshooting protocols, mechanistic insights, and step-by-step methodologies for the industrial scale-up of 3,4-Diamino-5-methoxybenzonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides troubleshooting protocols, mechanistic insights, and step-by-step methodologies for the industrial scale-up of 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1), a highly functionalized API intermediate.

As you transition from discovery scale (milligrams) to process scale (kilograms), the dense functionalization of this molecule—specifically the competing reactivities of the amine, methoxy, and nitrile groups—presents unique chemoselectivity and thermal hazards.

Synthetic Workflow Overview

The most robust industrial route avoids direct nitration of the starting material, 4-amino-3-methoxybenzonitrile. Instead, a protection-nitration-deprotection sequence is utilized to control regioselectivity and prevent oxidative degradation, followed by a highly chemoselective reduction of the nitro group that leaves the sensitive nitrile moiety intact[1],[2].

Synthesis SM 4-Amino-3-methoxybenzonitrile (Starting Material) Prot N-Acetylation (Ac2O, AcOH) SM->Prot Nitration Nitration (HNO3, H2SO4, 0-5°C) Prot->Nitration Deprot Deprotection (HCl, H2O, Heat) Nitration->Deprot Int 4-Amino-3-methoxy-5-nitrobenzonitrile (Intermediate) Deprot->Int Red Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Int->Red Prod 3,4-Diamino-5-methoxybenzonitrile (Target Molecule) Red->Prod

Synthetic workflow for 3,4-Diamino-5-methoxybenzonitrile via protection and selective reduction.

Phase 1: Nitration Workflow & Troubleshooting

Standard Operating Protocol
  • Protection: Suspend 4-amino-3-methoxybenzonitrile in glacial acetic acid. Add 1.1 equivalents of acetic anhydride ( Ac2​O ) and stir at 60°C for 2 hours to yield the N-acetyl derivative.

  • Nitration: Cool the mixture to 0–5°C. Slowly dose a pre-cooled nitrating mixture (concentrated HNO3​ and H2​SO4​ ). Maintain the internal temperature strictly below 10°C.

  • Deprotection & Isolation: Quench the reaction into ice water to precipitate the intermediate. Isolate via filtration, then reflux the solid in 2M HCl for 4 hours to cleave the acetyl group, yielding 4-amino-3-methoxy-5-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q: We are observing significant tar formation and a massive yield drop during the nitration step. What is causing this? A: This is a classic symptom of amine oxidation. The free amine group is highly susceptible to oxidation by nitric acid, which acts as both an electrophile and a strong oxidant.

  • Causality: The electron-rich aromatic ring undergoes oxidative degradation before electrophilic aromatic substitution (EAS) can occur.

  • Solution: Ensure complete N-acetylation prior to nitration. The acetyl group dampens the electron density just enough to prevent oxidation while still acting as a strong ortho/para director to guide the nitronium ion ( NO2+​ ) strictly to the desired 5-position[1].

Q: How do we manage the severe thermal runaway risk of the nitration step upon scale-up? A: Batch nitrations are mass-transfer-limited and highly exothermic ( ΔH≈−73 to −253 kJ/mol).

  • Solution: For multi-kilogram scales, we strongly recommend transitioning from batch to continuous flow nitration. Flow reactors provide superior surface-area-to-volume ratios, ensuring near-instantaneous heat dissipation and preventing thermal runaways that lead to over-nitration or explosive decomposition[3].

Phase 2: Chemoselective Nitro Reduction

Standard Operating Protocol
  • Reaction Setup: Suspend 4-amino-3-methoxy-5-nitrobenzonitrile in a 3:1 mixture of Ethanol/Water.

  • Reduction: Add 5.0 equivalents of Iron (Fe) powder (approx. 200 mesh) and 2.0 equivalents of Ammonium Chloride ( NH4​Cl ).

  • Heating: Heat the suspension to 80°C under vigorous mechanical stirring for 6 hours.

  • Workup: Basify slightly with Na2​CO3​ (pH ~8), perform a hot filtration through a Celite pad to remove iron oxides ( Fe3​O4​ ), and crystallize the target product from the filtrate upon cooling.

Frequently Asked Questions (FAQs)

Q: Our LC-MS shows a major impurity with a mass of +4 Da relative to the target API. What is this, and how do we prevent it? A: A +4 Da mass indicates the over-reduction of the nitrile group ( −C≡N ) to a primary amine ( −CH2​NH2​ ), forming an unwanted benzylamine derivative.

  • Causality: This typically occurs if you are using catalytic hydrogenation (e.g., Pd/C with H2​ gas) without a specialized catalyst poison. Palladium is highly active and will readily reduce the nitrile after the nitro group is consumed.

  • Solution: Switch to a dissolving metal reduction using the Béchamp-type Fe/NH4​Cl system. Iron, in the presence of a mild proton donor like NH4​Cl , is highly chemoselective; it reduces the nitro group via nitroso and hydroxylamine intermediates to the aniline, while leaving the nitrile group completely intact[2],[4].

Troubleshooting Start Impurity Detected in Final Product Q1 Is LC-MS m/z +16 relative to target? Start->Q1 Oxidation Amine Oxidation (Tar formation) Q1->Oxidation Yes Q2 Is LC-MS m/z +4 relative to target? Q1->Q2 No Fix1 Action: Ensure complete N-acetylation before nitration Oxidation->Fix1 OverRed Nitrile Over-reduction (Benzylamine formation) Q2->OverRed Yes Fix2 Action: Avoid Pd/C + H2. Switch to Fe/NH4Cl reduction OverRed->Fix2

Troubleshooting logic tree for identifying and resolving common scale-up synthesis impurities.

Scale-Up Metrics & Data Presentation

The following table summarizes the key quantitative metrics when transitioning from a 100g discovery batch process to a 5kg optimized scale-up process. Implementing continuous flow and chemoselective iron reduction drastically improves the E-factor (environmental impact) and final purity.

Metric100g Batch Process5kg Scale-Up ProcessAnalytical Method
Nitration Yield 68%89% (Continuous Flow)HPLC (Area %)
Nitration Exotherm ΔT=+45∘C (Spike) ΔT<+2∘C (Controlled)In-line Thermocouple
Reduction Yield 75% (Pd/C - Over-reduction)94% ( Fe/NH4​Cl )Isolated Mass
Final API Purity 92.5%>98.5%LC-MS / 1H-NMR
E-Factor (Waste/Product) 4518Mass Balance

References

  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry (2016). URL:[Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Organic Process Research & Development, ACS Publications (2020). URL:[Link]

  • Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines Organic Process Research & Development, ACS Publications (2024). URL:[Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Journal of Chemical Education, ACS Publications (2023). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Reactivity of 3,4-Diamino-5-methoxybenzonitrile vs. 3,4-Diaminobenzonitrile

In the development of small-molecule therapeutics and advanced materials, ortho-phenylenediamines (o-PDAs) are indispensable building blocks for synthesizing privileged heterocyclic scaffolds, such as benzimidazoles, ben...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of small-molecule therapeutics and advanced materials, ortho-phenylenediamines (o-PDAs) are indispensable building blocks for synthesizing privileged heterocyclic scaffolds, such as benzimidazoles, benzoxazoles, and quinoxalines. When working with asymmetric o-PDAs, the primary synthetic challenge is controlling the regioselectivity of the cyclization.

This guide provides an in-depth, mechanistic comparison of two critical nitrile-bearing o-PDAs: 3,4-diaminobenzonitrile and its oxygenated analog, 3,4-Diamino-5-methoxybenzonitrile .

Mechanistic Causality: Electronic Steering in o-PDAs

The reactivity and regiochemical outcome of an asymmetric o-PDA are dictated by the relative nucleophilicity of its two amino groups. The addition of functional groups to the aromatic ring creates a "push-pull" electronic environment that selectively activates or deactivates these reactive centers.

3,4-Diaminobenzonitrile (Baseline Reactivity) In this compound, the cyano (-CN) group acts as a powerful electron-withdrawing group (EWG). The C4-amino group is positioned para to the -CN group. Consequently, its nitrogen lone pair is heavily delocalized into the aromatic ring via resonance, severely dampening its nucleophilicity. The C3-amino group, positioned meta to the -CN group, experiences only inductive withdrawal and no resonance deactivation. As a result, the C3-NH₂ acts as the primary nucleophile, dictating the formation of specific regioisomers (typically the SYN isomer) during condensation with asymmetric electrophiles [1].

3,4-Diamino-5-methoxybenzonitrile (Electronically Steered Reactivity) The introduction of a methoxy group fundamentally rewires this electronic landscape. The methoxy (-OMe) group is a strong electron-donating group (EDG) via resonance. Positioned at C5, it is ortho to the C4-amino group. The resonance donation from the oxygen lone pair directly enriches the electron density at C4, effectively counteracting the para-withdrawing effect of the -CN group. Meanwhile, the C3-amino group remains meta to the -OMe group, receiving no such resonance boost. This "electronic steering" equalizes or reverses the nucleophilic hierarchy, making the C4-NH₂ highly reactive and shifting the regiochemical outcome of downstream cyclizations toward the ANTI isomer [2].

Reactivity cluster_1 3,4-Diaminobenzonitrile cluster_2 3,4-Diamino-5-methoxybenzonitrile A1 C3-NH2 (Meta to -CN) A3 High Nucleophilicity A1->A3 A2 C4-NH2 (Para to -CN) A4 Low Nucleophilicity A2->A4 B1 C3-NH2 (Meta to -OMe) B3 Baseline Nucleophilicity B1->B3 B2 C4-NH2 (Ortho to -OMe) B4 Boosted Nucleophilicity B2->B4

Fig 1. Electronic resonance effects governing the nucleophilic hierarchy of the diamine centers.

Comparative Data & Physicochemical Profiling

To assist in experimental design, the following table summarizes the quantitative and qualitative differences between the two building blocks.

Property / Feature3,4-Diaminobenzonitrile3,4-Diamino-5-methoxybenzonitrile
CAS Number 17626-40-3 [3]861258-97-1 [2]
Molecular Weight 133.15 g/mol 163.18 g/mol
Primary Nucleophile C3-NH₂ (Meta to -CN)C4-NH₂ (Boosted by Ortho -OMe)
Electronic Modulators -CN (EWG, Para to C4)-CN (EWG, Para to C4), -OMe (EDG, Ortho to C4)
Expected Regioselectivity *Strongly biased (SYN-dominant)Tunable / Shifted (ANTI-favored)
Steric Hindrance at C4 LowModerate (Adjacent to bulky -OMe)

*Based on condensation with α,γ-diketoesters where the most electrophilic α-keto group is attacked by the most nucleophilic amine[1].

Self-Validating Experimental Workflows

To empirically validate the reactivity differences between these two compounds, researchers can utilize a standardized condensation reaction with an asymmetric α,γ-diketoester (e.g., ethyl 2,4-dioxopentanoate).

This protocol acts as a self-validating system : the reaction traps the initial kinetic nucleophilic attack. By isolating the product and measuring the ratio of the resulting SYN/ANTI 3,4-dihydroquinoxalin-2(1H)-one regioisomers via NMR, you directly quantify the nucleophilic differential between the C3 and C4 amines.

Workflow Step1 1. Equimolar Dissolution (Diamine + Diketoester in EtOH) Step2 2. Kinetic Control Phase (Stir at 25°C, 1h - Initial Enamine Formation) Step1->Step2 Step3 3. Thermodynamic Cyclization (Reflux at 80°C, 3h) Step2->Step3 Step4 4. Isolation (Cool to 0°C, Filter Precipitate) Step3->Step4 Step5 5. Regioisomer Validation (1H-NMR & LC-MS Analysis) Step4->Step5

Fig 2. Self-validating experimental workflow for regioselective cyclization of o-PDAs.

Step-by-Step Protocol: Regioselective Synthesis of Quinoxalin-2(1H)-ones
  • Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of the selected diamine (either 3,4-diaminobenzonitrile or 3,4-Diamino-5-methoxybenzonitrile) in 10 mL of anhydrous ethanol.

  • Electrophile Addition (Kinetic Phase) : Add 1.05 mmol of ethyl 2,4-dioxopentanoate dropwise at room temperature (25°C). Stir the mixture for 1 hour. Causality: The highly electrophilic α-keto group selectively reacts with the most nucleophilic amine first, forming an enamine intermediate under kinetic control.

  • Cyclization (Thermodynamic Phase) : Elevate the temperature to 80°C and reflux the mixture for 3 to 4 hours to drive the intramolecular cyclization of the secondary amine with the ester carbonyl.

  • Isolation : Cool the reaction mixture to 0°C using an ice bath. The quinoxalin-2(1H)-one derivatives will typically precipitate. Filter the solid under a vacuum and wash it with cold diethyl ether (2 x 5 mL).

  • Analytical Validation :

    • Dissolve the crude solid in DMSO-d6 for ¹H-NMR analysis.

    • For 3,4-diaminobenzonitrile : Expect a dominant SYN regioisomer [1].

    • For 3,4-Diamino-5-methoxybenzonitrile : Look for the distinct -OMe singlet (~3.8-4.0 ppm). The proximity of the -OMe group to the newly formed heterocyclic ring causes predictable anisotropic shielding effects on adjacent protons. Use 2D NOESY NMR to confirm the spatial arrangement and validate the shift toward the ANTI regioisomer.

References

  • Beilstein Journal of Organic Chemistry (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Available at:[Link]

  • European Patent Office (EP2281819A1). Benzimidazol- oder Benzoxazol-derivate (Details the utility and structural parameters of 3,4-diamino-5-methoxybenzonitrile).
Comparative

A Comparative Guide to LC-MS Validation for Confirming 3,4-Diamino-5-methoxybenzonitrile Reaction Products

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. When characterizing the reactio...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. When characterizing the reaction products of a novel or intermediate compound like 3,4-Diamino-5-methoxybenzonitrile, liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool.[1] However, its power is only realized through a meticulously validated method that ensures the data is reliable, reproducible, and fit for its intended purpose.[2]

This guide provides an in-depth comparison of LC-MS validation strategies, tailored specifically for the confirmation of reaction products originating from 3,4-Diamino-5-methoxybenzonitrile. We will delve into the "why" behind the "how," offering field-proven insights to construct a self-validating analytical system.

Understanding the Analyte and Its Potential Transformations

3,4-Diamino-5-methoxybenzonitrile is an aromatic amine featuring two primary amino groups and a nitrile moiety.[3] This unique combination of functional groups dictates its reactivity and, consequently, the potential impurities and degradation products that must be monitored. A robust LC-MS method must be able to separate, identify, and/or quantify the parent compound from a range of possible reaction products.

Potential Reaction Pathways:

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored quinone-imines and, subsequently, complex oligomeric or polymeric products.[4][5][6][7]

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid (3,4-diamino-5-methoxybenzoic acid) or an amide (3,4-diamino-5-methoxybenzamide).[2][8][9][10][11]

  • Substitution Reactions: The nucleophilic amino groups can react with various electrophiles.[3]

  • Cyclization Reactions: The vicinal diamino functionality can participate in condensation reactions to form heterocyclic structures.[12]

Comparing Regulatory Frameworks: ICH Q2(R1) vs. FDA Bioanalytical Method Validation

Two primary sets of guidelines govern the validation of analytical methods: the International Council for Harmonisation's (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance.[5][11][13] While they share fundamental principles, their focus and specific requirements can differ. For the analysis of reaction products, a hybrid approach, incorporating the strengths of both, is often most effective.

Validation ParameterICH Q2(R1) FocusFDA Bioanalytical Method Validation FocusRelevance to 3,4-Diamino-5-methoxybenzonitrile
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[14]The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]Critical. The method must distinguish the parent compound from potential oxidative, hydrolytic, and other degradation products.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.[1]A calibration curve is used to demonstrate the relationship between the instrument response and the known concentration of the analyte.[3]Essential for accurate quantification of the parent compound and any specified reaction products.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range of the assay is defined by the upper and lower limits of quantitation (ULOQ and LLOQ).Must encompass the expected concentrations of the parent compound and its reaction products in the samples.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]The closeness of the determined value to the nominal or known true value.[15]Ensures the quantitative results for the parent and its products are correct.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]Assesses the random error of the method and is expressed as the coefficient of variation (%CV).[16]Demonstrates the reproducibility of the method for consistent results.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17]Not a primary focus for quantitative assays, but related to the LLOQ.Important for identifying trace-level impurities and degradation products.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Defines the lower boundary for accurate and precise measurement of the parent and its products.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.An evaluation of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Assesses the method's reliability when transferred between instruments or laboratories.
Stability Not explicitly detailed as a separate parameter but implied in robustness.The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[1]Crucial for ensuring that the concentrations of the parent and its reaction products do not change during sample collection, storage, and analysis.

Experimental Design: A Step-by-Step Validation Protocol

This protocol outlines a comprehensive approach to validating an LC-MS method for the analysis of 3,4-Diamino-5-methoxybenzonitrile and its reaction products.

Method Development and Optimization
  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point for separating the parent compound and its likely less polar degradation products.

    • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to aid in protonation and improve peak shape) is recommended.

    • Flow Rate: Typically 0.3-0.5 mL/min for a standard analytical column.

    • Temperature: 30-40 °C to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is suitable for the protonation of the amino groups.

    • Scan Mode: Full scan mode for initial identification of reaction products and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Source Parameters: Optimize gas temperatures, gas flows, and voltages to achieve maximum sensitivity for the parent compound.

Forced Degradation Studies

To demonstrate specificity, forced degradation studies are essential.[14][18] These studies intentionally stress the sample to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photostability: Expose to ICH-specified light conditions.

Analyze the stressed samples by the developed LC-MS method to ensure that all degradation product peaks are well-separated from the parent peak.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis LCMS LC-MS Analysis Acid->LCMS Base Base Hydrolysis Base->LCMS Oxidation Oxidation Oxidation->LCMS Thermal Thermal Thermal->LCMS Photo Photolysis Photo->LCMS PeakPurity Peak Purity Assessment LCMS->PeakPurity Specificity Demonstrate Specificity PeakPurity->Specificity Parent 3,4-Diamino-5- methoxybenzonitrile Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo

Caption: Workflow for forced degradation studies to establish method specificity.

Validation Parameter Assessment
  • Specificity: Analyze blank samples, samples spiked with the parent compound, and the forced degradation samples. There should be no interfering peaks at the retention time of the parent compound or its known products.

  • Linearity and Range: Prepare a series of at least five calibration standards of the parent compound in a suitable diluent. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.

    • Analyze five replicates of each QC sample on three different days.

    • Accuracy should be within 85-115% of the nominal value (80-120% for the Lower Limit of Quantitation, LLOQ).

    • Precision (%CV) should not exceed 15% (20% for the LLOQ).

  • LOD and LOQ:

    • LOD can be estimated based on a signal-to-noise ratio of 3:1.

    • LOQ is the lowest concentration on the calibration curve that can be determined with acceptable accuracy and precision.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results.

  • Stability: Evaluate the stability of the parent compound and its reaction products in the analytical solution at room temperature and under refrigerated conditions over a defined period.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Precision Accuracy->Precision LOQ->Linearity

Caption: Interrelationship of key LC-MS validation parameters.

Conclusion

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Al-Asmari, F., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SciELO. (n.d.). Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]

  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

  • PubMed. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • ResearchGate. (2026). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • PubMed. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ijarsct. (2023). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]

  • ResearchGate. (2025). Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • ijlpr. (2022). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Retrieved from [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]

  • PMC. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Retrieved from [Link]

  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • AKJournals. (n.d.). Development and Validation of a Stability- Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation. Retrieved from [Link]

  • PMC. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • Labiotech.eu. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Retrieved from [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • Technology Networks. (2025). Quantitative vs Qualitative Mass Spectrometry in Laboratory Applications. Retrieved from [Link]

  • ResearchGate. (2020). Qualitative and quantitative bioanalysis by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of N‐benzyl‐substituted five‐membered nitriles (Bn = benzyl). Retrieved from [Link]

  • IntechOpen. (2018). Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • jchr. (n.d.). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Retrieved from [Link]

Sources

Validation

Quantitative NMR (qNMR) validation of commercial 3,4-Diamino-5-methoxybenzonitrile purity

Absolute Purity Validation of Commercial 3,4-Diamino-5-methoxybenzonitrile: A qNMR Comparative Guide For researchers and drug development professionals, the integrity of synthetic pathways relies entirely on the absolute...

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Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Validation of Commercial 3,4-Diamino-5-methoxybenzonitrile: A qNMR Comparative Guide

For researchers and drug development professionals, the integrity of synthetic pathways relies entirely on the absolute purity of starting materials and intermediates. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a highly functionalized organic building block frequently utilized in the synthesis of complex benzimidazole and benzoxazole derivatives[1][2].

Historically, commercial suppliers have reported the purity of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, HPLC-UV relies on relative area normalization and assumes uniform response factors, making it completely blind to UV-transparent impurities such as inorganic salts, residual solvents, or aliphatic contaminants. To establish the true mass fraction of a commercial batch, Quantitative Nuclear Magnetic Resonance (qNMR) is the metrological gold standard. Because the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, qNMR serves as a primary ratio method of measurement, eliminating the need for identical reference standards[3][4].

This guide objectively compares the purity of 3,4-Diamino-5-methoxybenzonitrile from different commercial sources, demonstrating why qNMR is superior to HPLC for absolute purity validation, and provides a self-validating experimental protocol.

The qNMR Validation Workflow

The following diagram outlines the logical progression of a self-validating qNMR experiment, moving from standard selection to final mass fraction calculation.

G N1 1. Analyte & IS Selection (3,4-Diamino-5-methoxybenzonitrile + DMSO2 Calibrant) N2 2. Gravimetric Preparation (Ultra-microbalance, DMSO-d6) N1->N2 N3 3. qNMR Acquisition (90° Pulse, D1 > 5*T1) N2->N3 N4 4. Data Processing (Phase/Baseline Correction, Integration 64x FWHH) N3->N4 N5 5. Absolute Purity Calculation (Mass Fraction %) N4->N5

qNMR workflow for absolute purity determination of 3,4-Diamino-5-methoxybenzonitrile.

Step-by-Step Methodology & Mechanistic Causality

To ensure the qNMR protocol is a self-validating system, every step must be optimized to eliminate systematic errors.

Step 1: Internal Standard (IS) Selection
  • Protocol: Select Dimethyl sulfone (DMSO2) Certified Reference Material (CRM) as the internal standard.

  • Causality: The choice of an internal standard can make or break the data[5]. DMSO2 provides a sharp, highly stable 6-proton singlet at ~2.98 ppm in DMSO-d6[6]. This chemical shift is perfectly isolated from the analyte's methoxy protons (~3.8 ppm) and aromatic protons (6.5–7.5 ppm)[6][7]. Furthermore, DMSO2 is non-hygroscopic and non-volatile, ensuring that its mass remains stable during weighing[8].

Step 2: Gravimetric Sample Preparation
  • Protocol:

    • Using an ultra-microbalance (readability d=0.001 mg), accurately weigh ~10.00 mg of 3,4-Diamino-5-methoxybenzonitrile and ~2.50 mg of DMSO2 CRM into a clean, static-free vial[6].

    • Add 1.0 mL of high-purity DMSO-d6 (100% D, low water content) to ensure complete dissolution.

    • Transfer 600 µL of the homogenous solution into a high-quality 5 mm NMR tube[3].

  • Causality: qNMR is fundamentally a gravimetric technique; any error in weighing transfers directly into the final purity value[5]. Complete dissolution is critical because sample inhomogeneity causes magnetic susceptibility gradients, leading to severe line broadening and integration errors[3][7].

Step 3: NMR Acquisition Parameters
  • Protocol:

    • Perform rigorous 3D shimming on the sample.

    • Measure the spin-lattice relaxation time ( T1​ ) for all protons of interest using an inversion-recovery pulse sequence[5].

    • Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing proton[5].

    • Apply a 90° excitation pulse and acquire ≥64 scans to achieve a Signal-to-Noise (S/N) ratio >250 [3].

  • Causality: Ignoring T1​ relaxation is a primary cause of systematic error[5]. If D1​ is shorter than 5×T1​ , nuclei will not fully return to thermal equilibrium between scans. This causes partial signal saturation, artificially deflating the integral of the slower-relaxing protons and ruining quantitative credibility[5].

Step 4: Data Processing
  • Protocol:

    • Apply an exponential window function (Line Broadening, LB = 0.1–0.3 Hz) and zero-fill the Free Induction Decay (FID) to at least 256K points[6].

    • Perform manual phase correction and apply a 5th-order polynomial baseline correction[3][6].

    • Integrate the DMSO2 singlet and the isolated methoxy signal of the analyte. Extend the integration window to 64 times the Full Width at Half Height (FWHH)[3].

  • Causality: NMR peaks exhibit a Lorentzian shape, which features long, extending "tails." Integrating over a narrow window clips these tails; extending the window to 64× FWHH ensures that 99% of the true signal area is captured, preventing under-quantification[3].

Comparative Data: HPLC vs. qNMR Performance

To illustrate the critical difference between relative and absolute purity, three commercial batches of 3,4-Diamino-5-methoxybenzonitrile from different suppliers were analyzed. The HPLC-UV (254 nm) data was compared against the absolute mass fraction determined via the qNMR protocol described above.

Commercial SourceReported HPLC-UV Purity (%)Validated qNMR Purity (%)Absolute Discrepancy (Δ%)Primary Cause of Discrepancy
Supplier A 99.5%96.2%-3.3%Residual solvents (Ethyl acetate, Hexane) undetected by UV.
Supplier B 98.0%91.5%-6.5%High inorganic salt content (UV-transparent, NMR-silent, but affects mass balance).
Supplier C 99.1%98.8%-0.3%High-quality batch; minor moisture content accounts for the variance.

Data Interpretation: As demonstrated in the table, HPLC-UV consistently overestimates the purity of the compound. Supplier B's batch appeared acceptable by HPLC (98.0%) but contained a significant mass fraction of inorganic salts (likely carryover from a reduction step during synthesis). Because qNMR calculates the mass fraction based on the absolute response of the internal standard, it successfully unmasked the 6.5% mass deficit[4][5].

For a drug development scientist synthesizing a sensitive kinase inhibitor, utilizing Supplier B's material based on its HPLC Certificate of Analysis would result in incorrect stoichiometric ratios, leading to poor reaction yields and elevated impurity profiles in downstream API manufacturing.

Conclusion

While HPLC remains a valuable tool for monitoring organic impurity profiles, it cannot be solely relied upon for absolute purity determination of critical starting materials like 3,4-Diamino-5-methoxybenzonitrile. Implementing a robust, self-validating qNMR method—anchored by a carefully selected internal standard like DMSO2 and strict adherence to relaxation kinetics—ensures that researchers are working with true mass fractions[4]. This level of analytical rigor is not just a best practice; it is a fundamental requirement for reproducible pharmaceutical synthesis and regulatory compliance.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog. [Link]

  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". ResolveMass Laboratories. [Link]

  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions". ACS Publications.[Link]

Sources

Comparative

Comparative Analysis of Electron-Donating Groups in Methoxybenzonitrile Derivatives: A Performance Guide

Executive Summary & Mechanistic Framework In the design of advanced fluorophores, organic semiconductors, and active pharmaceutical ingredients (APIs), the benzonitrile core serves as a highly versatile scaffold. The cya...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

In the design of advanced fluorophores, organic semiconductors, and active pharmaceutical ingredients (APIs), the benzonitrile core serves as a highly versatile scaffold. The cyano group (–CN) acts as a robust, compact electron-withdrawing group (EWG)[1]. When paired with an electron-donating group (EDG) such as a methoxy (–OCH3) moiety, it establishes a "push-pull" donor-acceptor (D-A) architecture.

As an Application Scientist, understanding the causality behind how different EDGs modulate this scaffold is critical. The strength of the EDG directly dictates the energy of the Highest Occupied Molecular Orbital (HOMO), while the –CN group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO)[2]. This guide objectively compares the performance of the methoxy group against alternative EDGs, analyzing their impact on photophysical properties and synthetic reactivity.

ICT_Pathway S0 Ground State (S0) Exc Photon Absorption S0->Exc LE Locally Excited State Exc->LE ICT ICT State LE->ICT Solvent Relaxation Em Fluorescence ICT->Em Radiative NR Non-Radiative Decay ICT->NR Thermal

Intramolecular Charge Transfer (ICT) in push-pull benzonitriles.

Comparative Performance Analysis: EDG Variations

To contextualize the methoxy group's performance, we must evaluate it against other common EDGs (Amino, Hydroxyl, and Methyl groups) attached to the benzonitrile core. The Hammett constant ( σp​ ) provides a quantifiable metric for electron-donating strength—the more negative the value, the stronger the "push" effect.

Quantitative Comparison Matrix
DerivativeEDGHammett Constant ( σp​ )HOMO-LUMO GapUV-Vis λmax​ (approx.)Primary Synthetic Challenge
4-Aminobenzonitrile –NH 2​ -0.66Narrowest~280 nmHigh oxidation sensitivity; requires protection/deprotection steps.
4-Hydroxybenzonitrile –OH-0.37Moderate-Narrow~260 nmHydrogen bonding interference; cross-reactivity in basic conditions.
4-Methoxybenzonitrile –OCH 3​ -0.27Moderate~255 nmCompeting EAS reactivity vs. directed C-H activation[3].
4-Methylbenzonitrile –CH 3​ -0.17Widest~240 nmWeak ICT state; insufficient for deep-blue TADF applications.

Performance Insights: While the amino group provides the strongest ICT effect, making it highly desirable for Thermally Activated Delayed Fluorescence (TADF) emitters[1], its reactivity often complicates downstream synthesis. The methoxy group offers an optimal balance: it is sufficiently electron-donating to lower the HOMO level for photophysical applications[2], yet sterically and chemically stable enough to endure harsh cross-coupling conditions without requiring protecting groups[4].

Chemical Reactivity: The Directing Group vs. EDG Conflict

The dual nature of methoxybenzonitrile derivatives introduces complex synthetic causality, particularly in transition-metal-catalyzed functionalizations.

In Palladium-catalyzed ortho-halogenation, the –CN group acts as a directing group, coordinating with the Pd(II) center to facilitate sp 2 C–H bond activation[3]. However, the strong electron-donating property of the methoxyl group inherently activates the aromatic ring toward standard Electrophilic Aromatic Substitution (EAS).

The Causality of Regioselectivity: There is a fierce competition between the Pd-catalyzed directed pathway (forming 2-halo-4-methoxybenzonitrile) and the EAS pathway (forming 3-halo-4-methoxybenzonitrile)[5]. This competition is highly sensitive to the reaction's acidity and temperature[5]. Lowering the temperature and strictly controlling the equivalents of acidic additives (like TFA or PTSA) suppresses the EAS pathway, allowing the thermodynamically favored palladacycle to dictate regioselectivity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can immediately verify the success of each step through built-in analytical checkpoints.

Protocol A: Regioselective Ortho-Halogenation of 4-Methoxybenzonitrile

Objective: Maximize directed C–H activation while suppressing EAS.

  • Substrate & Catalyst Preparation: In an oven-dried Schlenk tube, combine 4-methoxybenzonitrile (1.0 equiv), Pd(OAc) 2​ (5 mol%), and N-halosuccinimide (NXS, 1.2 equiv).

    • Causality: Pd(OAc) 2​ is selected because the acetate ligands facilitate the Concerted Metalation-Deprotonation (CMD) mechanism required for C–H cleavage.

  • Solvent & Additive Introduction: Add 1,2-dichloroethane (DCE) and p-toluenesulfonic acid (PTSA, 0.5 equiv).

    • Causality: DCE provides necessary polarity without coordinating to and poisoning the Pd catalyst. PTSA accelerates the proton abstraction step[3].

  • Thermal Activation: Heat the mixture to exactly 70 °C under an air atmosphere for 12 hours.

    • Validation Check 1 (In-Process): Perform a rapid TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material and the emergence of a single major spot indicates suppression of the EAS byproduct. If two closely eluting spots appear, the temperature is too high, driving the EAS pathway[5].

  • Quenching & Extraction: Cool to room temperature, dilute with dichloromethane, and wash with saturated aqueous NaHCO 3​ to neutralize the PTSA.

  • NMR Verification (Self-Validation): Isolate the product via column chromatography.

    • Validation Check 2 (Post-Process): Run a 1 H-NMR. The presence of a doublet of doublets (dd) around δ 6.88 ppm and a singlet at δ 3.88 ppm confirms the successful formation of the 2-halo-4-methoxybenzonitrile isomer[5].

Workflow Prep 1. Substrate Prep Cat 2. Pd(OAc)2 Addition Prep->Cat Heat 3. Thermal Activation Cat->Heat Quench 4. Quench & Extract Heat->Quench Purify 5. Chromatography Quench->Purify Analyze 6. NMR & UV-Vis Purify->Analyze

Self-validating workflow for ortho-halogenation and characterization.

Protocol B: Photophysical Profiling (UV-Vis & Fluorescence)

Objective: Quantify the ICT state strength of the synthesized derivatives.

  • Sample Preparation: Prepare a 10 μ M solution of the methoxybenzonitrile derivative in spectroscopic grade acetonitrile.

  • Absorption Profiling: Record the UV-Vis absorption spectrum from 200–500 nm.

    • Causality: The λmax​ corresponds to the π→π∗ and n →π∗ transitions. A red-shift relative to unsubstituted benzonitrile confirms the EDG's perturbation of the HOMO level[2].

  • Emission Profiling: Excite the sample at its absorption λmax​ and record the fluorescence emission spectrum.

    • Validation Check: Calculate the Stokes shift. A large Stokes shift (>50 nm) self-validates the presence of a strong ICT state, as the molecule undergoes significant geometric relaxation in the excited state before emitting a photon.

References

  • Synthesis, spectroscopic (FT-IR, FT-Raman and UV)
  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl)
  • Correction to Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl)
  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs)
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Validation

A Comparative Guide to Validating the Structural Integrity of 3,4-Diamino-5-methoxybenzonitrile via IR Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of chemical synthesis and analysis. This guide provides an in-depth, techni...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of chemical synthesis and analysis. This guide provides an in-depth, technical comparison for validating the structural integrity of 3,4-Diamino-5-methoxybenzonitrile using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical basis for its spectral features, provide a detailed experimental protocol for acquiring high-quality data, and compare its expected spectrum with that of a potential synthetic precursor to demonstrate the power of IR spectroscopy in confirming the successful synthesis of the target molecule.

The Rationale for Spectroscopic Validation

3,4-Diamino-5-methoxybenzonitrile possesses a unique constellation of functional groups: a nitrile (C≡N), two primary aromatic amine groups (-NH₂), and a methoxy ether (-O-CH₃) on a benzene ring. Each of these groups has characteristic vibrational frequencies in the infrared region of the electromagnetic spectrum. IR spectroscopy, therefore, serves as a rapid, non-destructive, and highly informative tool to confirm the presence of these functionalities and, by extension, the overall structure of the molecule. The absence of bands corresponding to starting materials or the appearance of new, expected bands provides strong evidence for the successful outcome of a chemical transformation.

Predicted vs. Experimental IR Data: A Comparative Analysis

The core of structural validation via IR spectroscopy lies in matching the observed absorption bands to the expected vibrational modes of the molecule's functional groups. Below is a table summarizing the predicted IR absorption bands for 3,4-Diamino-5-methoxybenzonitrile, based on established correlation tables and data from similar compounds.[1][2][3][4] This is juxtaposed with a hypothetical experimental spectrum of a validated sample and the spectrum of a plausible synthetic precursor, 3-amino-4-nitro-5-methoxybenzonitrile, to highlight the key spectral differences that confirm the conversion of the nitro group to an amine.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) for 3,4-Diamino-5-methoxybenzonitrileHypothetical Experimental Wavenumber (cm⁻¹) for 3,4-Diamino-5-methoxybenzonitrileKey Comparative Notes: Precursor vs. Product
Amino (-NH₂) Groups Asymmetric & Symmetric N-H Stretch3450 - 3300 (two bands)~3420, ~3330CRITICAL: The precursor, with one -NH₂ and one -NO₂ group, would show N-H stretches, but the appearance of two distinct primary amine stretching bands is a key indicator of the di-amino product. The nitro group in the precursor will have strong asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1365-1315 cm⁻¹, which will be absent in the final product.
Nitrile (-C≡N) C≡N Stretch2230 - 2210~2225This sharp, medium-intensity band should be present in both the precursor and the product, serving as a constant structural marker.
Aromatic Ring C=C Stretches1620 - 1580~1610, ~1590These bands confirm the presence of the benzene ring. Their positions can be subtly influenced by the nature of the substituents.
Amino (-NH₂) Groups N-H Bend (Scissoring)1650 - 1580~1630This band can sometimes overlap with the aromatic C=C stretches but is a characteristic feature of primary amines.[1][2]
Ether (-O-CH₃) Asymmetric C-O-C Stretch1280 - 1200~1250This strong band is indicative of the aryl ether linkage.[3][5]
Amino (-NH₂) Groups C-N Stretch (Aromatic)1335 - 1250~1290The C-N stretch for aromatic amines is typically strong and appears in this region.[4]
Ether (-O-CH₃) Symmetric C-O-C Stretch1050 - 1010~1030A second, often weaker, C-O stretching band is expected for aryl alkyl ethers.[3][5]
Aromatic Ring C-H Bending (Out-of-plane)900 - 675~850The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the reliability and reproducibility of the spectral data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.[6][7]

Instrumentation:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or similar) equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is impeccably clean. Clean the crystal surface with a soft, lint-free wipe soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (H₂O, CO₂) or residual solvent absorptions from the sample spectrum.[7]

  • Place a small amount (typically 1-5 mg) of the solid 3,4-Diamino-5-methoxybenzonitrile sample onto the center of the ATR crystal.

  • Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. For powders, this is critical for obtaining a high-quality spectrum.[6]

Data Acquisition:

  • Spectral Range: 4000 - 650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Spectral Interpretation

The process of validating a chemical structure using IR spectroscopy follows a logical progression from prediction to comparison. The following diagram illustrates this workflow for 3,4-Diamino-5-methoxybenzonitrile.

G cluster_0 Pre-Analysis cluster_1 Experimental cluster_2 Data Analysis & Validation A Identify Functional Groups: - 2x Primary Aromatic Amine (-NH2) - Methoxy (-OCH3) - Nitrile (-C≡N) - Substituted Benzene Ring B Predict Characteristic IR Bands (based on correlation charts) A->B Leads to E Compare Experimental Spectrum to Predicted Bands B->E Compare against C Prepare Sample and Acquire Background Spectrum (ATR-FTIR Protocol) D Acquire Sample Spectrum C->D Then D->E F Compare with Precursor Spectrum (e.g., Nitro-substituted analog) E->F Further comparison G Structural Confirmation: - Presence of all expected bands - Absence of precursor bands (e.g., -NO2) F->G Leads to

Caption: Workflow for IR-based structural validation of 3,4-Diamino-5-methoxybenzonitrile.

Comparative Analysis: Distinguishing Product from Precursor

A powerful application of IR spectroscopy in synthetic chemistry is the ability to track the progress of a reaction. Consider a plausible final step in the synthesis of our target molecule: the reduction of a nitro group in a precursor like 3-amino-4-nitro-5-methoxybenzonitrile.

The IR spectrum of the nitro-containing precursor would be dominated by two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found around 1550-1500 cm⁻¹ and 1365-1315 cm⁻¹, respectively. The successful reduction of the nitro group to a primary amine would result in the complete disappearance of these two intense bands.

Concurrently, the formation of the new primary amine at position 4 would introduce a second set of N-H stretching vibrations. Therefore, the product spectrum should clearly show two distinct bands in the 3450-3300 cm⁻¹ region, characteristic of a primary amine, where the precursor might only show one set or have them shifted due to the electronic influence of the adjacent nitro group. This disappearance of strong precursor bands and the appearance of new, characteristic product bands provide unequivocal evidence of the chemical transformation.

The logical relationship for this comparative analysis is outlined in the diagram below.

G cluster_0 Key Spectral Regions of Interest A Acquired IR Spectrum of Synthesis Product B 3500-3300 cm⁻¹ (N-H Stretch Region) A->B C 1550-1500 cm⁻¹ (Asymmetric -NO₂ Stretch) A->C D 1365-1315 cm⁻¹ (Symmetric -NO₂ Stretch) A->D E Observation: Two distinct N-H stretching bands present B->E F Observation: NO₂ bands are ABSENT C->F D->F G Conclusion: Successful reduction of nitro group to a primary amine. E->G F->G

Caption: Logic diagram for comparative spectral analysis of product vs. precursor.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • The Journal of Organic Chemistry. ACS Publications. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • The Journal of Organic Chemistry - Wikipedia. [Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. National Institute of Standards and Technology. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

  • NIST Chemistry WebBook. MatDaCs. [Link]

  • The NIST Chemistry Webbook. National Institute of Standards and Technology. [Link]

  • Spectroscopy of Ethers. Fiveable. [Link]

  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • [Influence of solvents on IR spectrum of aromatic amines]. PubMed. [Link]

  • IR: amines. University of Calgary. [Link]

  • ATR-FTIR Sample Measurements. Agilent. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Washington. [Link]

  • ATR Protocol for JASCO FTIR-4100. Scribd. [Link]

  • 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

  • ATR-FTIR spectroscopy study of hydrogen bonding trends. University of California, Berkeley. [Link]

  • Fourier Transform Infrared Spectroscopy. University of Tennessee, Knoxville. [Link]

Sources

Comparative

Overcoming Regioisomer Mixtures in Benzimidazole Synthesis: A Guide to Electronically Biased Precursors

For drug development professionals and synthetic chemists, the construction of the benzimidazole core is a fundamental transformation. However, synthesizing highly functionalized, unsymmetrical benzimidazoles often intro...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the construction of the benzimidazole core is a fundamental transformation. However, synthesizing highly functionalized, unsymmetrical benzimidazoles often introduces a critical bottleneck: the formation of regioisomers.

This guide objectively compares the performance of 3,4-diamino-5-methoxybenzonitrile against standard ortho-diamine precursors in cyclization reactions. By analyzing the causality behind electronic substituent effects, we demonstrate how selecting a highly differentiated "push-pull" precursor eliminates the need for costly downstream separations and ensures predictable Structure-Activity Relationships (SAR) [1].

The Regioselectivity Challenge in Standard Precursors

The classic synthesis of benzimidazoles—such as the Phillips-Ladenburg condensation with carboxylic acids or oxidative cyclocondensation with aldehydes—relies on the nucleophilic attack of an o-phenylenediamine (OPD) on an electrophilic carbon [1].

When using a weakly asymmetrical precursor like 4-methyl-1,2-phenylenediamine , the electronic differentiation between the two amino groups is minimal. The methyl group provides only a weak inductive (+I) effect. Consequently, the initial acylation or imination occurs randomly at either nitrogen, resulting in a nearly 1:1 mixture of 5-substituted and 6-substituted benzimidazoles. This necessitates complex chromatographic separation, slashing overall yields and complicating biological assays [2].

Mechanistic Rationale: The Electronic "Push-Pull" Advantage

To achieve absolute regiocontrol, the precursor must possess an extreme electronic bias that dictates which amino group reacts first. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is engineered precisely for this purpose.

The Causality of Nucleophilic Differentiation

If we map the aromatic ring (where the cyano-bearing carbon is C1), the substituents are positioned as follows: C1(-CN), C3(-NH₂), C4(-NH₂), C5(-OMe).

  • Deactivation of the C4-Amine: The cyano group (-CN) is positioned para to the C4-amine. This creates a strong resonance-withdrawing effect (-M). The lone pair of the C4-amine delocalizes into the aromatic system toward the electronegative nitrogen of the cyano group, severely depleting its nucleophilicity.

  • Preservation of the C3-Amine: The C3-amine is positioned meta to the cyano group. It experiences only weaker inductive withdrawal (-I) and is insulated from direct resonance withdrawal.

  • The Result: The C3-amine is orders of magnitude more nucleophilic than the C4-amine. During the initial reaction with an aldehyde, the Schiff base (imine) forms exclusively at the C3 position. The subsequent cyclization is forced down a single mechanistic pathway, yielding a regiopure product.

Mechanism cluster_0 Highly Differentiated Precursor cluster_1 Standard Precursor (e.g., 4-Methyl-OPD) P1 3,4-Diamino-5- methoxybenzonitrile I1 Single C3-Imine Intermediate P1->I1 Aldehyde (Selective Attack) R1 Single Regioisomer (>95% purity) I1->R1 Cyclization & Oxidation P2 4-Methyl-1,2- phenylenediamine I2 Mixed C1/C2-Imine Intermediates P2->I2 Aldehyde (Non-selective) R2 Regioisomer Mixture (~55:45 ratio) I2->R2 Cyclization & Oxidation

Mechanistic divergence in cyclization: Electronically differentiated vs. standard ortho-diamines.

Comparative Performance Data

The table below summarizes the quantitative advantages of utilizing an electronically biased precursor over standard alternatives under identical oxidative cyclocondensation conditions (Aldehyde, Na₂S₂O₅, DMF, 80°C).

PrecursorElectronic BiasInitial Attack SiteTypical Regioisomer Ratio (5- vs 6-sub)Downstream Versatility
o-Phenylenediamine None (Symmetrical)N/ASingle Product (Unsubstituted)Low
4-Methyl-1,2-diamine Weak (+I effect)Mixed~ 55:45Low
4-Nitro-1,2-diamine Strong (-M effect)Meta to -NO₂> 90:10Moderate (Requires reduction)
3,4-Diamino-5-methoxybenzonitrile Very Strong (Push-Pull)C3-NH₂ (Meta to CN)> 95:5 High (-CN, -OMe handles)

Beyond regiocontrol, 3,4-diamino-5-methoxybenzonitrile is a "privileged scaffold." The retained cyano group serves as a prime handle for conversion into tetrazoles (carboxylic acid bioisosteres), while the methoxy group can be selectively cleaved to a phenol for further derivatization [3].

Experimental Protocol: Self-Validating Regioselective Cyclization

To ensure trustworthiness and reproducibility, the following protocol utilizes a two-stage self-validating system. By isolating the imine formation from the cyclization step, researchers can analytically confirm regioselectivity before committing to the final oxidation.

Materials
  • 3,4-Diamino-5-methoxybenzonitrile (1.0 equiv)

  • Aryl Aldehyde (1.05 equiv)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • Ethanol (EtOH) / N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Selective Imination (Validation Checkpoint): Dissolve 3,4-diamino-5-methoxybenzonitrile and the aryl aldehyde in absolute EtOH (0.2 M). Stir at 25°C for 2 hours. Causality: The lower temperature and mild solvent prevent premature cyclization, allowing the highly nucleophilic C3-amine to selectively form the Schiff base. Validation: Perform TLC (Hexanes:EtOAc). The presence of a single new intermediate spot (and absence of a twin spot) confirms absolute regioselectivity.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove EtOH. Redissolve the crude intermediate in DMF (0.2 M).

  • Oxidative Cyclization: Add Na₂S₂O₅ (1.2 equiv) to the DMF solution. Heat the reaction to 80°C and stir for 4–6 hours. Causality: The elevated temperature provides the activation energy for the deactivated C4-amine to attack the imine carbon. Na₂S₂O₅ acts as a mild oxidant to aromatize the resulting imidazoline into the final benzimidazole [3].

  • Isolation: Cool the mixture to room temperature and pour it into ice-cold distilled water. Stir vigorously until a precipitate forms. Filter the solid, wash with cold water, and dry under a vacuum to yield the regiopure 4-methoxy-1H-benzo[d]imidazole-6-carbonitrile derivative.

Workflow Step1 Step 1: Reagent Preparation Dissolve 3,4-Diamino-5-methoxybenzonitrile and Aldehyde in EtOH Step2 Step 2: Selective Imination Stir at 25°C for 2h. TLC confirms single intermediate. Step1->Step2 Step3 Step 3: Oxidative Cyclization Add Na2S2O5 (1.2 eq). Heat at 80°C for 4-6h. Step2->Step3 Step4 Step 4: Isolation Cool to RT, precipitate in H2O. Filter and wash. Step3->Step4

Step-by-step workflow for the self-validating regioselective synthesis of benzimidazoles.

Conclusion

Attempting to synthesize complex benzimidazoles from weakly differentiated ortho-diamines is a false economy; the time and material lost to isomer separation far outweigh the initial convenience. By leveraging the profound electronic bias of 3,4-diamino-5-methoxybenzonitrile , chemists can force cyclization down a singular mechanistic pathway, ensuring high yields, regiopurity, and robust downstream functionalization.

References

  • BenchChem. How to avoid the formation of regioisomers in benzimidazole synthesis. BenchChem Troubleshooting Guides.
  • ACS Omega. Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure–Activity Relationship Studies, and Biological Assessment.
  • The Journal of Organic Chemistry. CuI-Catalyzed Amination of Arylhalides with Guanidines or Amidines: A Facile Synthesis of 1-H-2-Substituted Benzimidazoles.
Validation

Benchmarking Catalytic Efficiency: Synthesis of Functionalized Benzimidazoles using 3,4-Diamino-5-methoxybenzonitrile

As drug development pipelines increasingly demand highly functionalized heterocyclic scaffolds, the efficient synthesis of benzimidazoles remains a critical focal point in process chemistry. 3,4-Diamino-5-methoxybenzonit...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly demand highly functionalized heterocyclic scaffolds, the efficient synthesis of benzimidazoles remains a critical focal point in process chemistry. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) serves as an exceptional benchmark substrate for evaluating catalytic systems. Its unique "push-pull" electronic architecture—featuring an electron-donating methoxy group (+M effect) and an electron-withdrawing cyano group (-M effect)—creates an asymmetric nucleophilic environment. This electronic complexity rigorously tests a catalyst's ability to drive regioselective imine formation and subsequent cyclization[1].

This guide objectively compares three distinct catalytic paradigms—Homogeneous Redox Catalysis, Heterogeneous Continuous Flow, and Conventional Acid Catalysis—using the cyclocondensation of 3,4-Diamino-5-methoxybenzonitrile with benzaldehyde as the model reaction.

Mechanistic Pathway & Catalytic Bottlenecks

The transformation of o-phenylenediamines into 2-substituted benzimidazoles is a multi-step cascade. The cyano group on our benchmark substrate significantly decreases the electron density of the para-amino group. Consequently, the initial nucleophilic attack on the aldehyde is the rate-limiting step, requiring robust electrophilic activation by the catalyst. Furthermore, the intermediate benzimidazoline must undergo rapid oxidative dehydrogenation to prevent the formation of 1,2-disubstituted byproducts[2].

Mechanism Substrate 3,4-Diamino-5-methoxybenzonitrile + Benzaldehyde SchiffBase Schiff Base Intermediate (Asymmetric Imine) Substrate->SchiffBase Catalyst Activation (Carbonyl Electrophilicity) Cyclization Intramolecular Cyclization (Benzimidazoline) SchiffBase->Cyclization Nucleophilic Attack (Ring Closure) Oxidation Oxidative Dehydrogenation (Aromatization) Cyclization->Oxidation Oxidant / Air Product 7-Methoxy-2-phenyl-1H- benzo[d]imidazole-5-carbonitrile Oxidation->Product -H2O / -H2

Mechanistic pathway for the catalytic synthesis of functionalized benzimidazoles.

Experimental Workflow & Benchmarking Protocols

To ensure data integrity, all protocols described below are designed as self-validating systems, incorporating in-process analytical controls to verify reaction completion prior to workup.

Workflow cluster_catalysts Parallel Catalytic Benchmarking Prep Substrate Prep (0.5 mmol scale) CatA Co(acac)2 + H2O2 (Ambient Batch) Prep->CatA CatB Amberlyst-15 (Continuous Flow) Prep->CatB CatC Conc. HCl (Thermal Batch) Prep->CatC Analysis LC-MS & 1H-NMR Quantification CatA->Analysis CatB->Analysis CatC->Analysis

Parallel experimental workflow for benchmarking catalytic efficiency.

Protocol A: Homogeneous Redox Catalysis (Co(acac)₂ / H₂O₂)

This system leverages a Co(III)/Co(II) redox cycle to facilitate rapid oxidative dehydrogenation at ambient temperatures[2].

  • Step 1: In an open 10 mL glass vial, dissolve 3,4-Diamino-5-methoxybenzonitrile (81.6 mg, 0.5 mmol, 1.0 eq.) and benzaldehyde (55.7 mg, 0.525 mmol, 1.05 eq.) in 1.0 mL of ethanol.

  • Step 2: Add Cobalt(II) acetylacetonate (1.3 mg, 1 mol%). Causality: The trace transition metal specifically lowers the activation energy for the aromatization step, preventing the reaction from stalling at the benzimidazoline intermediate.

  • Step 3: Dropwise addition of 30% aq. H₂O₂ (61 µL, 1.2 eq.). Causality: Slow addition is critical to prevent thermal runaway and over-oxidation of the aldehyde to benzoic acid. H₂O₂ acts as the terminal oxidant, regenerating the active Co(III) species.

  • Step 4 (Self-Validation): Stir at 25 °C. Monitor via TLC (Hexane:EtOAc 1:1) every 10 minutes. The disappearance of the distinct diamine spot validates completion (typically ~30 mins).

  • Step 5: Quench with water, extract with EtOAc, and concentrate.

Protocol B: Heterogeneous Acid in Continuous Flow (Amberlyst-15)

This protocol represents modern process intensification, utilizing a packed bed reactor to maximize mass transfer and minimize residence time[3].

  • Step 1: Prepare a stock solution of 3,4-Diamino-5-methoxybenzonitrile (0.5 M) and benzaldehyde (0.5 M) in absolute ethanol.

  • Step 2: Pack a stainless-steel tubular reactor (volume = 2.0 mL) with Amberlyst-15 strongly acidic resin. Causality: The macroreticular structure of the resin provides a massive, localized proton concentration, hyper-activating the aldehyde carbonyl without permanently protonating the diamine in the bulk solution.

  • Step 3: Heat the reactor bed to 80 °C.

  • Step 4: Pump the stock solution through the reactor at a flow rate of 0.25 mL/min (Residence Time = 8 minutes). Causality: Continuous flow ensures that the newly formed benzimidazole is immediately swept from the catalytic zone, virtually eliminating product degradation or side-reactions.

  • Step 5 (Self-Validation): Collect the effluent and analyze directly via inline LC-MS. A single peak corresponding to the product mass (m/z [M+H]⁺ = 250.1) validates the steady-state conversion.

Protocol C: Conventional Acid Catalysis (Phillips-Ladenburg Variant)

This historical baseline method relies on harsh thermal conditions and stoichiometric acid[4].

  • Step 1: Dissolve the diamine (0.5 mmol) and benzaldehyde (0.5 mmol) in 5 mL of ethanol in a round-bottom flask.

  • Step 2: Add 3 drops of concentrated HCl. Causality: While HCl activates the carbonyl, it heavily protonates the diamine substrate, severely reducing its nucleophilicity.

  • Step 3: Reflux at 78 °C for 6 hours.

  • Step 4 (Self-Validation): Periodic LC-MS sampling is required as TLC often shows a messy baseline due to polymerization side-products.

  • Step 5: Neutralize with 1M NaOH (generating significant salt waste) before extraction.

Comparative Data Analysis

The quantitative performance of each catalytic system is summarized below. The metrics highlight the stark contrast between conventional batch methods and modern catalytic techniques.

Catalytic SystemYield (%)Reaction TimeTemp (°C)E-Factor*TOF (h⁻¹)Scalability
Co(acac)₂ / H₂O₂ 94%0.5 h252.1188Moderate (Batch)
Amberlyst-15 (Flow) 96%8 min (res)801.4N/A (Flow)Excellent
Conc. HCl (Baseline) 72%6.0 h78> 15.0N/A (Stoich)Poor

*E-Factor (Environmental Factor) is calculated as the mass of waste generated per mass of product. The high E-Factor for HCl is driven by the required aqueous neutralization step.

Expert Insights on Substrate-Catalyst Interactions

The benchmarking data reveals that the electron-withdrawing cyano group on 3,4-Diamino-5-methoxybenzonitrile severely penalizes the conventional HCl method. Because the diamine is already electron-deficient, bulk protonation by HCl effectively kills its reactivity, leading to long reaction times and modest yields[1][4].

Conversely, the Amberlyst-15 flow system overcomes this by physically separating the bulk substrate from the localized highly acidic microenvironment of the resin pores[3]. Meanwhile, the Co(acac)₂ system circumvents the activation energy barrier entirely by shifting the rate-determining step from the initial imine formation to the oxidative dehydrogenation, which is rapidly catalyzed by the Co(III)/Co(II) cycle[2]. For researchers aiming to synthesize libraries of these highly functionalized benzimidazoles, transitioning to either transition-metal redox catalysis or continuous flow heterogeneous catalysis is highly recommended.

References

  • Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis, MDPI,[Link]

  • Continuous Flow Synthesis of Benzimidazoles Using a Heterogeneous Acid Catalyst: An Efficient Approach to Process Intensification, Omics Online,[Link]

  • 3,4-diamino-5-methoxybenzonitrile - PubChemLite, University of Luxembourg,[Link]

Sources

Comparative

A Researcher's Guide to Comparing the Thermodynamic Stability of 3,4-Diamino-5-methoxybenzonitrile Isomers

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates everything from shelf-life and storage conditions to...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates everything from shelf-life and storage conditions to bioavailability and manufacturing processability.[1][2] A molecule that readily converts to a less active or more toxic isomer poses a significant risk to both patient safety and product efficacy. Therefore, a rigorous comparison of isomeric stability is not merely an academic exercise but a critical step in drug candidate selection and development, as outlined by international guidelines such as ICH Q6A.[1][3][4][5]

The isomers under consideration are positional variants of the parent molecule, where the amino (-NH2) and methoxy (-OCH3) groups are rearranged around the benzonitrile core. The relative positions of these electron-donating groups can significantly influence the molecule's electronic structure, intermolecular interactions, and, consequently, its thermodynamic stability.

Part 1: Predictive Assessment via Computational Chemistry

Before committing to resource-intensive synthesis and experimentation, in silico modeling provides a powerful, predictive tool for estimating the relative stability of isomers.[6] By calculating the ground-state energy of each molecule in a vacuum, we can infer their intrinsic thermodynamic stability. The guiding principle is straightforward: the isomer with the lowest total energy is the most stable.

Density Functional Theory (DFT) is a widely accepted method for such calculations, offering a favorable balance of computational cost and accuracy for organic molecules.[7] We will utilize the B3LYP functional with a 6-31G(d) basis set, a combination well-validated for predicting thermochemical properties of a wide range of organic compounds.[8][9][10]

Workflow for Computational Stability Prediction

The following protocol outlines the steps for determining the Gibbs free energy (G), a key indicator of thermodynamic stability, for each isomer.

  • Structure Generation: Build the 3D structure of 3,4-diamino-5-methoxybenzonitrile and its positional isomers using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization for each isomer using the B3LYP/6-31G(d) level of theory. This step locates the lowest energy conformation (the most stable arrangement of atoms) for each isomeric structure.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. This is a critical self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Energy Extraction: From the output of the frequency calculation, extract the sum of electronic and thermal free energies. This value is the Gibbs free energy (G) of the molecule.

  • Relative Stability Analysis: Compare the Gibbs free energies of all isomers. The isomer with the most negative (i.e., lowest) Gibbs free energy is predicted to be the most thermodynamically stable. The energy differences between isomers (ΔG) quantify their relative stability.[11]

G cluster_0 Computational Workflow A 1. Build 3D Isomer Structures B 2. Geometry Optimization (B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Extract Gibbs Free Energy (G) C->D E 5. Compare ΔG Values (Lowest G = Most Stable) D->E

Caption: Computational workflow for predicting isomer stability.

Part 2: Experimental Validation via Thermal Analysis

While computational methods provide excellent initial guidance, experimental validation is essential for confirming these predictions and understanding the material's behavior in the solid state.[12] Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for this purpose.[13][14][15]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[16][17][18] It is used to determine the melting point (Tm) and the enthalpy of fusion (ΔHf). A higher melting point generally indicates a more stable crystal lattice, which often correlates with higher thermodynamic stability.[19]

  • Thermogravimetric Analysis (TGA) measures the mass of a sample as a function of temperature.[20][21][22][23] It is used to determine the decomposition temperature (Td), providing a clear measure of the molecule's thermal stability. A higher Td signifies greater stability at elevated temperatures.

Experimental Protocol: DSC Analysis

This protocol is based on the principles outlined in ASTM E1269.[16][17][24][25]

  • Sample Preparation: Accurately weigh 2-5 mg of the purified, crystalline isomer into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • Data Analysis: Determine the onset temperature of the melting endotherm, which is reported as the melting point (Tm). Integrate the peak area to calculate the enthalpy of fusion (ΔHf).

Experimental Protocol: TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer into a ceramic TGA crucible.[26] Ensure the sample is spread thinly to promote uniform heating.[26]

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program:

    • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (T5% onset).

G cluster_1 Experimental Workflow F Synthesize & Purify Isomers G DSC Analysis F->G H TGA Analysis F->H I Determine Melting Point (Tm) & ΔHf G->I J Determine Decomposition Temp (Td) H->J K Compare Experimental Data I->K J->K

Sources

Safety & Regulatory Compliance

Safety

3,4-Diamino-5-methoxybenzonitrile proper disposal procedures

The safe handling and disposal of complex functionalized aromatic compounds require a deep understanding of their chemical reactivity and toxicological profiles. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of complex functionalized aromatic compounds require a deep understanding of their chemical reactivity and toxicological profiles. 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1) is a highly specialized building block used in drug development and advanced materials synthesis. Because it features both an electron-rich substituted aniline moiety and a reactive nitrile group, its disposal cannot be treated as generic organic waste[1].

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistically grounded protocol for the segregation, containment, and final destruction of this compound.

To design a fail-safe disposal protocol, we must first understand the causality of the compound's hazards. 3,4-Diamino-5-methoxybenzonitrile presents a dual-threat profile:

  • The Diamino-Methoxy (Substituted Aniline) Moiety: The electron-donating methoxy group (-OCH₃) increases the electron density of the aromatic ring, making the amino groups highly susceptible to oxidation. In vivo, substituted anilines undergo hepatic CYP450 N-hydroxylation. These metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia and subsequent tissue hypoxia[2][3]. Furthermore, this electron-rich nature makes the compound highly reactive with strong oxidizers, posing a severe fire hazard in mixed waste streams[2].

  • The Benzonitrile Moiety: While stable under ambient conditions, the nitrile group (-C≡N) dictates the ultimate destruction pathway. Improper thermal disposal (e.g., low-temperature burning) will fail to fully oxidize the carbon-nitrogen triple bond, leading to the release of highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[4].

ToxicityPathway Exposure Exposure to 3,4-Diamino- 5-methoxybenzonitrile Hepatic Hepatic CYP450 N-hydroxylation Exposure->Hepatic In vivo metabolism Thermal Thermal Decomposition (Inadequate Incineration) Exposure->Thermal Improper disposal MetHb Oxidation of Hemoglobin (Fe2+ → Fe3+) Hepatic->MetHb Toxic metabolites Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia Impaired O2 transport ToxicGas Release of HCN & NOx Gases Thermal->ToxicGas Incomplete combustion

Mechanistic toxicity and thermal decomposition pathways of substituted benzonitriles.

Quantitative Hazard and Compatibility Data

Before initiating any waste consolidation, verify your operational parameters against the physical and toxicological thresholds outlined below. Never mix this compound with incompatible waste streams, as exothermic salt formation or violent oxidation can occur[4][5].

Table 1: Chemical Incompatibilities and Operational Thresholds

ParameterSpecification / ThresholdMechanistic Rationale
Chemical Class Toxic Combustible SolidContains both aniline and nitrile functional groups[4][6].
Incompatible Streams Strong Oxidizers, Strong AcidsOxidizers cause violent reactions; acids protonate amines exothermically[2].
Aqueous Disposal STRICTLY PROHIBITED High aquatic toxicity; persistent in municipal water treatment systems.
Incineration Temp. > 1,000 °C (1,832 °F)Required to fully cleave the -C≡N bond and prevent HCN formation[4].

Step-by-Step Operational Disposal Protocols

To ensure a self-validating system, each step in the disposal workflow includes a verification checkpoint.

Protocol A: Solid Waste Segregation (Powders and Consumables)

Applies to: Unused reagent, contaminated weigh boats, spatulas, and heavily soiled nitrile gloves.

  • Primary Containment: Transfer all solid waste into a High-Density Polyethylene (HDPE) wide-mouth container. Verification: Ensure the container is completely dry prior to use to prevent caking or unexpected hydrolysis.

  • Consumable Segregation: Do not mix general municipal waste with contaminated PPE. Nitrile gloves contaminated with 3,4-Diamino-5-methoxybenzonitrile cannot be recycled and must be treated as hazardous chemical waste[7].

  • Labeling: Deface any original manufacturer labels if reusing a container[5]. Apply a compliant Hazardous Waste Tag. The tag must explicitly state: "Toxic Solid: 3,4-Diamino-5-methoxybenzonitrile (Aniline/Nitrile Derivative)."

  • Sealing and Storage: Seal the container with a tightly fitting, leak-proof cap. Store in a designated, ventilated hazardous waste cabinet away from oxidizing agents[8].

Protocol B: Liquid Waste Segregation (Reaction Filtrates)

Applies to: Mother liquors, chromatography fractions, and solvent washes containing the compound.

  • Solvent Compatibility Check: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).

  • pH Verification: Before adding the waste to a bulk carboy, verify that the solution pH is between 5.0 and 9.0. Highly acidic solutions can protonate the diamino groups, causing precipitation and pressure buildup in closed containers.

  • Transfer: Use a dedicated funnel to transfer the liquid into the appropriate (Halogenated or Non-Halogenated) HDPE liquid waste carboy. Verification: Leave at least 20% headspace in the carboy to accommodate vapor pressure expansion[9].

  • Secondary Containment: Place the carboy in a secondary containment bin capable of holding 110% of the carboy's volume[5].

WasteWorkflow Start 3,4-Diamino-5-methoxybenzonitrile Waste Generation Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SolidContainer Seal in HDPE Solid Waste Container Solid->SolidContainer LiquidContainer Segregate: Halogenated vs. Non-Halogenated Carboys Liquid->LiquidContainer Labeling Deface Original Labels & Apply Hazardous Waste Tag SolidContainer->Labeling LiquidContainer->Labeling Storage Ventilated Storage in Secondary Containment Labeling->Storage Incineration Licensed High-Temp Incineration (Equipped with NOx/HCN Scrubbers) Storage->Incineration

Step-by-step hazardous waste segregation and disposal workflow for laboratory settings.

Emergency Spill Response and Decontamination

In the event of a breach, immediate containment is critical to prevent inhalation of toxic dust or skin absorption.

Step 1: Isolation and PPE Evacuate non-essential personnel. The responder must don double nitrile gloves, a fitted N95 or P100 particulate respirator (if powder is aerosolized), chemical splash goggles, and a lab coat[10].

Step 2: Containment (The "No-Sweep" Rule) Never dry-sweep powdered 3,4-Diamino-5-methoxybenzonitrile, as this aerosolizes the toxic particles[6].

  • For Solids: Gently cover the spill with damp absorbent pads (moistened with water or a mild solvent like isopropanol) to suppress dust.

  • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[2][4]. Do not use combustible materials like paper towels or sawdust, as the compound may react exothermically.

Step 3: Collection and Surface Decontamination Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste bag. Wash the contaminated surface thoroughly with soap and copious amounts of water, as aniline derivatives leave persistent residues that can be absorbed through the skin of subsequent personnel[3][4].

Final Destruction Logistics

Do not attempt to neutralize this compound in the laboratory via chemical oxidation (e.g., using bleach or permanganate). Oxidizing anilines with hypochlorite can generate highly toxic, shock-sensitive chlorinated intermediates.

Instead, all sealed, labeled waste must be handed over to a licensed hazardous waste disposal contractor. You must specify to the contractor that the waste contains a nitrile derivative . This ensures the waste is routed to a specialized high-temperature rotary kiln incinerator equipped with post-combustion scrubbers designed to capture and neutralize NOx and HCN emissions[11][12].

References

  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety (NSWAI). Available at: [Link]

  • Procedures for the Disposal of Liquid Chemical Residues. Stockholm University. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology. Available at: [Link]

  • Hazardous Substance Fact Sheet: Aniline. New Jersey Department of Health. Available at: [Link]

  • Hazardous Substance Fact Sheet: Benzonitrile. New Jersey Department of Health. Available at:[Link]

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. Available at:[Link]

  • Incineration Friendly EcoTek Nitrile Gloves for a Cleaner Planet. MDS Associates. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3,4-Diamino-5-methoxybenzonitrile

An in-depth technical guide for the safe handling, operation, and disposal of 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1). Executive Summary & Chemical Profile 3,4-Diamino-5-methoxybenzonitrile is a polyfunction...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the safe handling, operation, and disposal of 3,4-Diamino-5-methoxybenzonitrile (CAS: 861258-97-1).

Executive Summary & Chemical Profile

3,4-Diamino-5-methoxybenzonitrile is a polyfunctional aromatic building block widely utilized in drug discovery for synthesizing complex nitrogenous heterocycles (e.g., benzimidazoles, quinazolines). While it is a stable crystalline solid under standard conditions, its unique structural motifs—combining an electron-rich aromatic diamine with a nitrile group—necessitate strict operational controls. Standard hazard classifications identify it as a potent skin, eye, and respiratory irritant (H315, H319, H335) .

Mechanistic Hazard Assessment

As a Senior Application Scientist, it is critical to understand why a chemical is hazardous rather than just acknowledging the hazard codes. The risk profile of 3,4-Diamino-5-methoxybenzonitrile is driven by three distinct functional groups:

  • The Aromatic Diamine Motif (Sensitization & Oxidation): The two electron-donating amino groups make the aromatic ring highly electron-rich. This increases the molecule's susceptibility to auto-oxidation in ambient air, potentially forming reactive quinone-diimines. These electrophilic species can covalently bind to nucleophilic residues on skin proteins, acting as haptens that trigger allergic contact dermatitis or long-term sensitization.

  • The Nitrile Group (Hydrolysis & Thermal Degradation): The benzonitrile moiety (-C≡N) is generally stable in neutral environments. However, under extreme thermal stress or in the presence of strong mineral acids/bases, it can hydrolyze to release irritating amides or carboxylic acids. In combustion scenarios, thermal decomposition of nitriles yields highly toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx) .

  • The Methoxy Group (Lipophilicity): The methoxy group increases the overall lipophilicity (LogP) of the molecule. If the compound is dissolved in permeating organic solvents (e.g., DMSO, DMF), this lipophilicity facilitates rapid transport across the stratum corneum, transforming a localized dermal irritant into a systemic exposure risk.

Personal Protective Equipment (PPE) Matrix

Glove breakthrough time is a highly variable metric dependent on the physical state of the chemical. While dry powders rarely penetrate intact polymers, carrier solvents drastically alter permeation kinetics.

PPE CategorySpecificationQuantitative DataCausality & Justification
Gloves (Solid Handling) Nitrile rubber (≥0.11 mm thickness)Breakthrough >480 minDry aromatic amine powders lack a vehicle to permeate the polymer matrix. Standard nitrile effectively prevents direct dermal contact.
Gloves (Solution Handling) Double-gloving (Nitrile inner, Neoprene or Butyl outer)Breakthrough <15–30 min (for thin nitrile)Solvents like DMSO or Methanol act as chemical carriers, swelling the nitrile matrix and reducing the breakthrough time of dissolved aromatic amines to under 30 minutes .
Eye Protection Snug-fitting chemical splash goggles (EN 166 / ANSI Z87.1)N/APrevents severe eye irritation (H319) caused by airborne dust particulates during transfer.
Respiratory N95/FFP2 or P100/FFP3 particulate respiratorN/AMitigates the inhalation risk (H335) of fine crystalline dust, especially if the compound aerosolizes due to static charge.
Body Protection Flame-retardant lab coat (Nomex/cotton blend)N/AProtects against static discharge ignition of organic dust and provides a barrier against chemical spills.

Operational Workflow & Handling Protocol

To ensure scientific integrity and safety, the following protocol is designed as a self-validating system. Every step includes a physical or visual check to confirm the integrity of the safety measure.

Step 1: Environmental Control & Static Mitigation

  • Action: Conduct all weighing inside a ductless powder-weighing hood or a Class II Type B2 biological safety cabinet. Engage an anti-static ionizer bar (zero-stat) within the enclosure for 60 seconds prior to opening the chemical container.

  • Causality: Fine organic powders containing amino groups frequently accumulate triboelectric static charges. An ionizer neutralizes this charge, preventing the powder from aerosolizing, repelling from the spatula, or adhering to the user's gloves.

  • Validation: Hold a gloved finger 2 inches from the sealed plastic chemical bottle; if no powder clings to the inside wall of the bottle near your finger, the static charge has been successfully neutralized.

Step 2: Transfer and Weighing

  • Action: Tare a conductive, anti-static weigh boat. Transfer the solid using a grounded stainless-steel or ceramic spatula. Avoid plastic spatulas.

  • Causality: Conductive tools provide a path to ground for any residual charge, ensuring accurate weighing and preventing sudden powder dispersion.

  • Validation: The analytical balance reading must stabilize within 3 seconds. Continuous fluctuation indicates residual static interference or improper hood airflow.

Step 3: Closed-System Solubilization

  • Action: Transfer the weighed solid into a reaction flask equipped with a rubber septum. Purge the flask with an inert gas (Argon or N2) for 5 minutes. Inject the required reaction solvent (e.g., DMF, DMSO) directly through the septum via syringe.

  • Causality: Solubilizing the compound in an open beaker exposes the user to solvent vapors carrying the dissolved hazardous solute. A closed system prevents vapor escape and protects the electron-rich diamines from atmospheric auto-oxidation.

  • Validation: Visually inspect the flask against a light source; the solution must be completely homogenous with no undissolved particulates before proceeding to the reaction phase.

Step 4: Surface Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a lint-free cloth dampened with a 5% acetic acid solution, followed by a secondary wipe with soapy water.

  • Causality: Acetic acid protonates any microscopic residues of the aromatic diamine, converting them into highly water-soluble, non-volatile ammonium salts. This ensures complete removal from the workspace and prevents cross-contamination.

  • Validation: Swab the cleaned surface with a universal pH indicator strip dampened with distilled water; a neutral pH (~7) confirms the complete removal of both the amine residue and the acidic cleaning agent.

Workflow Visualization

Workflow S1 Inert Storage (Ar/N2, 2-8°C) S2 Static-Free Weighing S1->S2 Grounded Transfer S3 Closed-System Solubilization S2->S3 Septum Seal S4 Reaction Execution S3->S4 Syringe Injection S5 Acidic Quench & Disposal S4->S5 Segregate Waste

Operational workflow for handling polyfunctional aromatic nitriles.

Spill Response & Disposal Plan

Immediate Spill Response:

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the irritant dust. Gently cover the spill with absorbent pads dampened with 5% acetic acid to protonate the amines and suppress dust formation. Carefully scoop the wet material into a designated hazardous waste container.

  • Solution Spills: Immediately cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust, as the diamine can undergo exothermic oxidation.

Waste Segregation & Disposal:

  • Segregation: Strictly segregate 3,4-Diamino-5-methoxybenzonitrile waste from strong oxidizers (e.g., peroxides, nitric acid) to prevent violent exothermic reactions.

  • Labeling: Label all collection vessels clearly as "Hazardous Organic Waste - Contains Aromatic Amines and Nitriles."

  • Destruction: High-temperature incineration is the mandatory disposal method. Incineration ensures the complete thermal destruction of the nitrile group, preventing the leaching of toxic cyanides or aromatic amines into aquatic ecosystems.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Evaluation of the Permea-Tec pads as new technology for the detection of chemical breakthrough in protective clothing." CDC Stacks. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diamino-5-methoxybenzonitrile
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Reactant of Route 2
3,4-Diamino-5-methoxybenzonitrile
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